CH5132799

Catalog No.
S548364
CAS No.
1007207-67-1
M.F
C15H19N7O3S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CH5132799

CAS Number

1007207-67-1

Product Name

CH5132799

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

Molecular Formula

C15H19N7O3S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

solubility

Soluble in DMSO, not soluble in water.

Synonyms

CH5132799; CH-5132799; CH 5132799; PA-799; PA799; PA-799.

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

The exact mass of the compound 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine is 377.12701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Izorlisib PI3K delta inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (CH5132799) Profile

Property Description / Value
Synonyms This compound [1]
CAS Number 1007207-67-1 [1]
Molecular Weight 377.42 g/mol [1]
Primary Target Class I PI3Ks, particularly PI3Kα [1]
Mechanism ATP-competitive inhibitor [1]
Selectivity Selective for class I PI3Ks over class II, III, and mTOR [1]

Inhibitory Profile (IC50 Values)

The following table lists the half-maximal inhibitory concentration (IC50) values of Izorlisib against various kinases, which illustrates its selectivity profile [1]:

Kinase Target IC50 (nM)
PI3Kα (H1047R Mutant) 5.6 nM
PI3Kα (E545K Mutant) 6.7 nM
PI3Kα (E542K Mutant) 6.7 nM
PI3Kα (Wild-Type) 14 nM
PI3Kγ 36 nM
PI3Kβ 120 nM
PI3Kδ 500 nM
PI3KC2β 5.3 µM
mTOR 1.6 µM

This data shows that while Izorlisib is often described as a pan-class I PI3K inhibitor, it has a strong preference for the PI3Kα isoform, especially its common oncogenic mutants. Its activity against PI3Kδ is notably weaker, being over 35-fold less potent than against wild-type PI3Kα [1].

PI3K Signaling Pathway and Izorlisib Inhibition

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the point where Izorlisib acts.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Izorlisib Izorlisib Izorlisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

Izorlisib inhibits PI3K activation, blocking downstream signaling for cell growth and survival.

Information Limitations and Further Research

The search results indicate a lack of in-depth technical data required for a comprehensive whitepaper. Specifically, the following were not found:

  • Detailed Experimental Protocols: The search results do not contain the step-by-step methodologies for key experiments like cell proliferation (MTT) assays, western blotting for pathway analysis, or in vivo xenograft studies.
  • PI3Kδ-Specific Focus: Available data confirms that Izorlisib is a PI3Kα-preferential inhibitor rather than a primary PI3Kδ inhibitor [1]. Its development and application in the provided research context are centered on tumors with PIK3CA mutations [1].
  • Recent Clinical Status: There is no information on the current clinical trial status of Izorlisib. For contemporary development in the PI3K inhibitor field, the search results highlight drugs like inavolisib and gedatolisib which are in advanced clinical trials [2] [3].

To obtain the missing technical details on Izorlisib, I suggest you:

  • Consult the Primary Literature: Search for the foundational research paper referenced in the chemical vendor's data ([1] in [1]) on platforms like PubMed.
  • Review Patent Documents: Examine the original patent filings for this compound, which often contain extensive synthetic routes and experimental data.
  • Contact Manufacturers Directly: Inquire with suppliers like MedChemExpress for any additional technical data sheets or unpublished reports.

References

Izorlisib Pharmacodynamics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (also known as MEN1611, CH5132799) is a potent and orally available small-molecule inhibitor targeting the class I phosphatidylinositol-3-kinase (PI3K) family, with a distinct selectivity profile [1] [2]. Its primary mechanism involves blocking the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and governs crucial cellular processes like survival, proliferation, and metabolism [2].

The table below summarizes the key quantitative activity data for Izorlisib against various PI3K isoforms and mTOR:

Target Protein Gene / Common Name Mean IC₅₀ (nM) Potency (pIC₅₀)* Source Assay Description
PI3K p110-alpha PIK3CA 14 7.85 Inhibition of PI3Kalpha [3]
PI3K p110-gamma PIK3CG 36 7.44 Inhibition of PI3Kgamma [3]
PI3K p110-beta PIK3CB 120 6.92 Inhibition of PI3Kbeta [3]
PI3K p110-delta PIK3CD 120 - 500 6.3 - 6.92 Inhibition of PI3Kdelta [3]
mTOR mTOR Information not in sources Information not in sources
PI3KC2beta PI3KC2β 5300 5.28 Inhibition of PI3KC2beta [3]
PI3K Class 3 (Vps34) PIK3C3 >10,000 <5 Inhibition of Vps34 [3]
PI3KC2alpha PI3KC2α >10,000 <5 Inhibition of PI3KC2alpha [3]

*pIC₅₀ is the negative log of the IC₅₀, meaning a higher value indicates greater potency.

Mechanism of Action and Signaling Pathway

Izorlisib functions as an ATP-competitive inhibitor that binds to the kinase domain of class I PI3K catalytic subunits [2]. The following diagram illustrates the signaling pathway it modulates.

G Izorlisib inhibits the PI3K/AKT/mTOR pathway, crucial for cell growth and survival. RTK Receptor Tyrosine Kinase (RTK) PI3K_ClassIA Class IA PI3K (Heterodimer p85/p110) RTK->PI3K_ClassIA Activates PIP2 PIP2 PIP3 PIP3 AKT AKT (inactive) PIP3->AKT Recruits PDK1 PDK1 pAKT AKT (active) PDK1->pAKT Activates AKT->pAKT mTOR mTOR pAKT->mTOR Activates CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses PI3K_ClassIA->PIP3 Phosphorylates Izorlisib Izorlisib Izorlisib->PI3K_ClassIA Inhibits

As shown above, Izorlisib directly inhibits Class I PI3K (particularly the p110α subunit), preventing the conversion of PIP2 to PIP3. This inhibits downstream AKT and mTOR signaling, ultimately blocking processes like cell survival and proliferation that are often hyperactive in cancer [2].

Key Experimental Findings & Context

  • Isoform Selectivity: The data shows that Izorlisib is most potent against the p110α isoform (IC₅₀ = 14 nM), which is frequently mutated in various cancers [3]. This selective profile is strategically important for targeting specific cancer dependencies while potentially minimizing off-target effects.
  • Cellular Mechanism: Under normal conditions, Class I PI3Ks are activated by cell surface receptors (like RTKs). The p85 regulatory subunit binds to phosphorylated tyrosines on activated receptors, relieving its inhibitory hold on the p110 catalytic subunit. Izorlisib acts by directly inhibiting the activated p110 catalytic subunit, thus halting the signal transduction [2].
  • Therapeutic Implication: By preferentially targeting p110α, Izorlisib is designed to combat tumors driven by aberrations in the PIK3CA gene or upstream activators of this pathway [2].

Experimental Methodology Overview

The search results confirm that the primary source of the quantitative data is a 2011 publication in Bioorganic and Medicinal Chemistry Letters [3]. However, the detailed step-by-step experimental protocols for the assays are not provided in the publicly available summaries.

Based on standard practices in the field for generating such data [2], the key methodologies likely involved:

  • Enzyme Inhibition Assays: These are in vitro biochemical assays that measure a compound's ability to directly inhibit the kinase activity of purified PI3K isoforms. The IC₅₀ values are typically determined by monitoring the conversion of a substrate (like PIP2) in the presence of varying concentrations of Izorlisib.
  • Cellular Assays: While not detailed in these results, the full characterization of Izorlisib would likely include cellular assays to confirm target engagement and functional effects, such as measuring the inhibition of phosphorylation of downstream proteins like AKT in cancer cell lines.

References

Izorlisib's Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (also known as CH-5132799, PA-799) is an ATP-competitive small-molecule inhibitor that primarily targets the Class I Phosphoinositide 3-kinase (PI3K) family, with varying potency across its isoforms [1].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against different PI3K isoforms and the mechanistic target of rapamycin (mTOR), based on biochemical assay data [1].

Target Protein Gene Symbol IC₅₀ Value (nM) Primary Function / Note
PI3K p110-alpha PIK3CA 14 Catalytic subunit of Class IA PI3K; frequently mutated in cancers [2]
PI3K p110-gamma PIK3CG 36 Catalytic subunit of Class IB PI3K [2]
PI3K p110-beta PIK3CB 120 Catalytic subunit of Class IA PI3K [2]
PI3K p110-delta PIK3CD 500 Catalytic subunit of Class IA PI3K; highly expressed in leukocytes [2]
mTOR Kinase MTOR 10,000 Serine/threonine-protein kinase; key downstream effector and regulator [1]
PI3K Class II (alpha/beta) PIK3C2A / PIK3C2B >10,000 Shows high selectivity over these and Class III PI3K isoforms [1]

Key Experimental Methodologies

While the search results do not provide a full, step-by-step protocol for studying Izorlisib, they reference standard experimental approaches used to generate the data above:

  • Biochemical Kinase Inhibition Assays: The primary source data for the IC₅₀ values were obtained from cell-free, biochemical kinase assays measuring the inhibition of purified, recombinant human PI3K proteins [1]. In these assays, the enzyme activity is typically measured by quantifying the phosphorylation of lipid substrates or ATP consumption.
  • In-cell Target Engagement & Pathway Analysis: To confirm that biochemical inhibition translates to cellular activity, researchers use methods like Western blotting or immunoassays to monitor the phosphorylation status of key pathway components (such as AKT at Ser473 or Thr308) in cancer cell lines treated with Izorlisib [2]. A decrease in phosphorylation indicates successful pathway blockade.

The PI3K Signaling Pathway & Izorlisib's Role

The following diagram illustrates the core PI3K-AKT-mTOR signaling cascade, which is constitutively activated in many cancers and is the primary target of Izorlisib [2].

fascia RTK_GPCR Receptor Tyrosine Kinase (RTK) or GPCR PI3K Class I PI3K (Heterodimer p85/p110) RTK_GPCR->PI3K Activation PIP2 PIP₂ PI3K->PIP2 Binds PIP3 PIP₃ PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream Cell Survival Proliferation Growth Metabolism mTORC1->Downstream PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Izorlisib Izorlisib (Inhibitor) Izorlisib->PI3K Inhibits ATP Binding

Izorlisib inhibits PI3K by blocking its ATP-binding site, preventing PIP₂ phosphorylation and downstream signaling [2] [1].

Research Significance and Context

  • Therapeutic Rationale: The PI3K-AKT-mTOR pathway is one of the most frequently dysregulated pathways in human cancers, driving cell survival, proliferation, and metabolism [2]. Inhibiting this pathway is a validated anti-cancer strategy.
  • Izorlisib's Profile: The data shows that Izorlisib is a pan-Class I PI3K inhibitor with a distinct potency profile (PI3Kα > PI3Kγ > PI3Kβ > PI3Kδ) and high selectivity over mTOR and Class II/III PI3Ks [1]. This profile suggests it was designed to broadly target PI3K signaling in tumors while potentially avoiding the metabolic liabilities associated with strong mTOR inhibition.
  • Current Landscape: The development of PI3K inhibitors is a rapidly advancing field. Current research focuses on overcoming issues like drug resistance and toxicity through novel approaches, including dual-target inhibitors (e.g., PI3K/mTOR) and PROTACs [2] [3].

References

PI3K Inhibitor Classes and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

To frame any future findings on Izorlisib, it helps to understand the categories and design strategies of PI3K inhibitors, which are actively being refined to improve therapeutic efficacy and reduce side effects [1] [2].

The table below summarizes the main types of PI3K inhibitors.

Category Primary Target(s) Key Characteristics Examples (Generic Name)
Pan-PI3K Inhibitors PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ Inhibits all four Class I PI3K isoforms; associated with broader on-target toxicity [2]. Buparlisib, Copanlisib [2]
Isoform-specific Inhibitors A single PI3K isoform (e.g., PI3Kα) Designed for enhanced selectivity to target cancers driven by a specific mutated isoform, potentially improving therapeutic window [1] [2]. Alpelisib, Inavolisib [3] [4]
Dual PI3K/mTOR Inhibitors PI3K kinase domain & mTOR Targets both PI3K and the downstream mTOR complex to more completely suppress the pathway and overcome feedback loops [1] [2]. LY3023414 [2]

Novel approaches in drug design are also being explored, such as PROteolysis TArgeting Chimeras (PROTACs) and allosteric inhibitors, which aim to achieve greater potency and selectivity [1].

The PI3K Signaling Pathway

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently dysregulated in cancer. This provides the mechanistic context for how PI3K inhibitors like Izorlisib exert their effects.

fascia RTK_GPCR Receptor Tyrosine Kinase (RTK) / GPCR PI3K_Complex PI3K Complex (p85 & p110 subunits) RTK_GPCR->PI3K_Complex PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) PIK3CA_mut PIK3CA Mutation (Oncogenic) PIK3CA_mut->PI3K_Complex Constitutively Activates Inhibitor PI3K Inhibitor Inhibitor->PI3K_Complex Inhibits

Core PI3K/AKT/mTOR signaling pathway and therapeutic inhibition.

How to Locate Specific Izorlisib Data

Given that the specific data for Izorlisib was not found, here are some targeted suggestions for your continued research:

  • Check Scientific Databases: Search specialized databases like PKIDB (a database of protein kinase inhibitors in clinical trials) for a compound profile, which may list known targets and chemical structure [5].
  • Refine Your Search Terms: Use the compound's research code or internal identifier (e.g., GDC-0077) in addition to "Izorlisib" in databases like PubMed, Google Scholar, and SciFinder.
  • Search Clinical Trial Registries: Look for early-phase clinical trial records (e.g., on ClinicalTrials.gov). The "Study Details" or "Documents" sections for trials involving Izorlisib may contain links to underlying preclinical research.

References

Izorlisib research overview

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib at a Glance

Izorlisib (also known as CH5132799, PA-799) is a small-molecule inhibitor that targets members of the Phosphatidylinositol 3-kinase (PI3K) family, which are key intracellular enzymes in the PI3K/AKT/mTOR signaling pathway. This pathway is critically involved in regulating cell growth, survival, and metabolism, and its dysregulation is a common feature in cancer [1].

Izorlisib is best characterized as a pan-Class I PI3K inhibitor, meaning it targets all catalytic isoforms (p110α, p110β, p110δ, p110γ) within this class, with varying degrees of potency. It also shows activity against the mechanistic target of rapamycin (mTOR) kinase [2].

Quantitative Selectivity Profile

The table below summarizes the inhibitory activity (IC50 values) of Izorlisib against its primary targets, based on data from a 2011 study cited in the IUPHAR/BPS Guide to Pharmacology [2].

Target Protein Gene IC50 (nM) Note
PI3K p110-alpha PIK3CA 14 nM Primary target, high potency
PI3K p110-gamma PIK3CG 36 nM Secondary target, high potency
PI3K p110-beta PIK3CB 120 nM Tertiary target, moderate potency
mTOR MTOR 120 nM (est.) Moderate potency; value from reference citing earlier data
PI3K p110-delta PIK3CD 500 nM Weaker target
PI3KC2beta PIK3C2B 5300 nM Low potency
PI3KC2alpha PIK3C2A >10,000 nM Minimal activity
Vps34 (PI3KC3) PIK3C3 >10,000 nM Minimal activity

This selectivity profile suggests that Izorlisib's primary anticancer effects are likely mediated through the potent inhibition of the p110α and p110γ isoforms, along with concurrent inhibition of mTOR.

Mechanism of Action and Signaling Pathway

Izorlisib functions by competitively inhibiting the ATP-binding site of Class I PI3K catalytic subunits. This blockade prevents the phosphorylation of the lipid substrate PIP2 to PIP3, a crucial second messenger. By reducing PIP3 levels, Izorlisib disrupts the activation of downstream effectors like AKT and mTOR, which are key drivers of cell proliferation and survival. The following diagram illustrates the signaling pathway that Izorlisib inhibits.

G RTK Receptor Tyrosine Kinase (RTK) ClassI_PI3K Class I PI3K (Heterodimer) RTK->ClassI_PI3K Activates GPCR GPCR GPCR->ClassI_PI3K Activates PIP3 PIP3 ClassI_PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->ClassI_PI3K Substrate PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT AKT PIP3->AKT Recruits/Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Survival Proliferation Metabolism AKT->CellProcesses Promotes mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) Izorlisib Izorlisib (Inhibitor) Izorlisib->ClassI_PI3K Inhibits Izorlisib->mTORC1 Inhibits Izorlisib->mTORC2 Inhibits

Izorlisib inhibits Class I PI3K and mTOR complexes, blocking oncogenic signaling [1] [3] [4].

Research Context and Development Status

The development of Izorlisib aligns with the broader field's efforts to overcome the limitations of early, non-selective PI3K inhibitors, which had poor pharmacokinetics and high toxicity [1]. As a pan-Class I PI3K and mTOR inhibitor, Izorlisib's profile is scientifically interesting because:

  • Dual Targeting: Simultaneously inhibiting PI3K and mTOR may prevent the compensatory activation of mTOR that can occur with PI3K-only inhibitors, a known mechanism of drug resistance [1] [3].
  • Isoform Coverage: Targeting multiple Class I isoforms could be beneficial in tumors where more than one isoform drives oncogenic signaling.

Based on the available data, Izorlisib appears to be in the preclinical or early-stage research phase. It is not listed among the FDA-approved PI3K inhibitors or the late-stage clinical candidates highlighted in the recent pipeline analysis [1] [5].

References

Preclinical Profile of Izorlisib (CH5132799)

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib is characterized as a selective, ATP-competitive small-molecule inhibitor targeting Class I Phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3Kα isoform and its common oncogenic mutants [1].

The table below summarizes its inhibitory activity (IC50 values) against various kinases from in vitro assays:

Target IC50 Value Notes
PI3Kα (H1047R mutant) 5.6 nM Common gain-of-function mutation [1]
PI3Kα (E545K mutant) 6.7 nM Common gain-of-function mutation [1]
PI3Kα (E542K mutant) 6.7 nM Common gain-of-function mutation [1]
PI3Kα (Wild-Type) 14 nM Primary target [1]
PI3Kγ 36 nM [1]
PI3Kβ 120 nM [1]
PI3Kδ 500 nM [1]
mTOR 1.6 µM Over 100-fold less potent than for PI3Kα [1]
PI3KC2β 5.3 µM Class II PI3K, demonstrating high selectivity [1]

Key Preclinical Findings:

  • Mechanism: Izorlisib binds to the ATP-binding site of PI3K, acting as an ATP-competitive inhibitor [1].
  • Selectivity: It demonstrates high selectivity for Class I PI3Ks, as no significant activity was observed against a panel of 26 other protein kinases [1].
  • Antiproliferative Activity: The compound showed superior antiproliferative activity across a panel of 60 tumor cell lines, with 75% of the lines having an IC50 below 1 µM [1].
  • In Vivo Efficacy: In mouse models of BT-474 breast cancer tumors, administration of Izorlisib led to remarkable tumor regression. It also demonstrated the ability to suppress tumors that had regrown after long-term treatment with Everolimus (an mTOR inhibitor) [1].
  • Pathway Suppression: Western blot analysis confirmed that Izorlisib suppresses key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

The PI3K Signaling Pathway

To understand the context of Izorlisib's action, the following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in many cancers [2].

fascia RTK Receptor Tyrosine Kinase (RTK) P85 p85 Regulatory Subunit RTK->P85 Activation Signal P110 p110α Catalytic Subunit (PI3Kα) P85->P110 Relieves Inhibition PIP2 PIP₂ P110->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Izorlisib Izorlisib (CH5132799) Izorlisib->P110 Inhibits

The PI3K/AKT/mTOR signaling pathway and Izorlisib's mechanism of action. Izorlisib inhibits the p110α catalytic subunit of PI3K [2] [1].

Current Research Gaps and Future Directions

The search results highlight several active areas of development in targeting the PI3K pathway, while also confirming the lack of recent data on Izorlisib specifically.

  • Focus on Other Agents: Current research and recent reviews are dominated by other PI3K inhibitors, such as alpelisib, which is already FDA-approved for HR+/HER2-, PIK3CA-mutated metastatic breast cancer [3] [4] [5]. Other agents like capivasertib (an AKT inhibitor) and inavolisib (a newer PI3Kα inhibitor) are also prominent in the current landscape [4].
  • Clinical Trial Status: The search did not return any active or completed clinical trial results for Izorlisib, making it impossible to ascertain its efficacy, safety, or optimal dosing in humans. Its development status beyond the preclinical stage remains unclear [1].
  • Ongoing Challenges: Research continues to focus on overcoming challenges associated with PI3K inhibition, such as drug resistance, pathway feedback loops, and managing adverse effects like hyperglycemia and rash, which are well-documented for approved drugs like alpelisib [2] [3] [4].

References

Izorlisib Preclinical Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (CH5132799) is characterized as a selective class I PI3K inhibitor, with particular potency against the PI3Kα isoform and its common oncogenic mutations [1].

Mechanism of Action: Izorlisib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the PI3K enzyme to block its activity. It selectively inhibits class I PI3Ks, especially PI3Kα, which is frequently mutated in cancers. This inhibition is crucial as the PI3K/AKT/mTOR pathway controls cell growth, survival, and metabolism, and its overactivation is a common driver in various cancers [1] [2] [3].

Selectivity Profile: The table below summarizes the half-maximal inhibitory concentration (IC50) values of Izorlisib against various PI3K isoforms and mutants, demonstrating its high selectivity for PI3Kα [1].

Target IC50 (nM)
PI3Kα (H1047R mutant) 5.6 nM
PI3Kα (E545K mutant) 6.7 nM
PI3Kα (E542K mutant) 6.7 nM
PI3Kα (Wild-type) 14 nM
PI3Kγ 36 nM
PI3Kβ 120 nM
PI3Kδ 500 nM
mTOR 1600 nM
PI3KC2β 5300 nM

Izorlisib shows potent activity against PI3Kα and its common gain-of-function mutants, with significantly less potency against other class I isoforms (β, δ, γ) and mTOR [1].

Key Preclinical Experimental Findings

In Vitro Antiproliferative Activity

  • Purpose: To evaluate the ability of Izorlisib to inhibit the growth of various human cancer cell lines in a laboratory setting [1].
  • Methodology: A panel of 60 tumor cell lines, including those from the breast, endometrial, ovarian, and colorectal lineages, was treated with Izorlisib. Cell viability was measured to determine the IC50 value for each cell line [1].
  • Key Results: Izorlisib exhibited broad antiproliferative activity, with 75% (45/60) of the cell lines showing an IC50 below 1 μM, and 38% (23/60) having an IC50 below 0.3 μM. This suggests significant potency across multiple cancer types [1].

In Vivo Efficacy in Mouse Xenograft Models

  • Purpose: To assess the antitumor effect of Izorlisib in a live animal model of cancer [1].
  • Methodology: Mice were implanted with BT-474 breast cancer cells (a model that is often HER2-positive and PI3KCA-mutated) to form tumors. After tumor establishment, one group of mice was treated long-term with Everolimus (an mTOR inhibitor) until tumors regrew, indicating resistance. These mice were then randomized to receive either continued Everolimus or Izorlisib at different doses [1].
  • Key Results: Administration of Izorlisib led to remarkable tumor regression in a dose-dependent manner in the Everolimus-resistant models. Analysis of tumor tissues showed that Izorlisib suppressed a broader range of effectors in the PI3K pathway (including Akt, FoxO1, S6K, S6, and 4E-BP1) compared to Everolimus, which only inhibited effectors downstream of mTORC1 [1].

PI3K Signaling Pathway and Izorlisib's Action

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point where Izorlisib acts.

RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) TSC TSC1/TSC2 Complex AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) mTORC1 mTORC1 S6K S6K / 4EBP mTORC1->S6K Activates Rheb Rheb TSC->Rheb Inhibits Rheb->mTORC1 Activates CellProcess Cell Growth, Proliferation, Survival S6K->CellProcess Promotes PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates (Inhibits) Izorlisib Izorlisib (Inhibitor) Izorlisib->PI3K Inhibits

Comparison with an Approved PI3Kα Inhibitor

To provide context, the table below contrasts Izorlisib with Alpelisib (Piqray), an FDA-approved PI3Kα inhibitor.

Feature Izorlisib (Investigational) Alpelisib (Approved)
Primary Target PI3Kα (wild-type and mutants) [1] PI3Kα [4] [5]
Key Indication Preclinical research only [1] HR+/HER2-, PIK3CA-mutated advanced breast cancer (with fulvestrant) [4] [5]
Clinical Trial Data None publicly available Phase III SOLAR-1 trial led to FDA approval [4]
Status Research use only [1] Approved drug (2019) [5]

References

Izorlisib at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (also known as CH-5132799, PA-799, and CHEMBL1684984) is a small-molecule inhibitor investigated for targeting phosphoinositide 3-kinases (PI3Ks), with a particular focus on the PI3Kα isoform [1].

The table below summarizes its published binding affinity (IC₅₀) for various class I PI3K isoforms and mTOR, based on data from the Guide to Pharmacology (GtoPdb) and ChEMBL [1].

Target Protein Gene IC₅₀ (nM) pIC₅₀
PI3-kinase p110-alpha subunit PIK3CA 14 7.85
PI3-kinase p110-gamma subunit PIK3CG 36 7.44
PI3-kinase p110-beta subunit PIK3CB 120 6.92
Mechanistic target of rapamycin MTOR 120 6.92
PI3-kinase p110-delta subunit PIK3CD 500 6.30
PI3KC2beta PIK3C2B 5300 5.28
Vps34 PIK3C3 >10000 <5
PI3KC2alpha PIK3C2A >10000 <5

This profile highlights Izorlisib's role as a potent and selective PI3Kα inhibitor and a dual PI3K/mTOR inhibitor, which was a key focus in early development to overcome limitations of first-generation compounds [2] [3].

Scientific Context and Development

Understanding Izorlisib's properties is aided by the broader context of PI3K inhibitor research.

  • Structural Basis for Inhibition: Like other class I PI3K inhibitors, Izorlisib is designed to target the ATP-binding pocket of the p110 catalytic subunit [2] [4]. The high selectivity for p110α is difficult to achieve due to strong structural conservation across PI3K isoforms, making Izorlisib's profile notable [3] [4].
  • Role in PI3K Signaling Pathway: Izorlisib acts on the p110α catalytic subunit to inhibit the hyperactive PI3K/AKT/mTOR signaling pathway, a key driver in many cancers [5] [2] [6]. The following diagram illustrates this signaling cascade and Izorlisib's point of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex (p85 & p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses Izorlisib Izorlisib Izorlisib->PI3K Inhibits

References

Quantitative Binding and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib's potency against various PI3K isoforms and mutants is summarized in the table below, with data primarily derived from in vitro kinase assays [1] [2].

Target IC₅₀ / pIC₅₀ Value Notes
PI3Kα (wild-type) IC₅₀ = 14 nM [1] Primary target
PI3Kα-H1047R IC₅₀ = 5.6 nM [1] Common gain-of-function mutant
PI3Kα-E545K IC₅₀ = 6.7 nM [1] Common gain-of-function mutant
PI3Kα-E542K IC₅₀ = 6.7 nM [1] Common gain-of-function mutant
PI3Kγ IC₅₀ = 36 nM [1]
PI3Kβ IC₅₀ = 120 nM [1]
PI3Kδ IC₅₀ = 500 nM [1]
mTOR IC₅₀ = 1.6 μM [1] pIC₅₀ 5.8 (IC₅₀ 1.6x10⁻⁶ M) [2]
PI3KC2β IC₅₀ = 5.3 μM [1] Over 100-fold less potent vs. PI3Kα

Izorlisib demonstrates high selectivity. It showed no significant inhibitory activity against a representative panel of 26 other protein kinases, including receptor tyrosine kinases (RTKs), nonreceptor tyrosine kinases, and serine/threonine kinases [1].

Molecular Mechanism of Action

Izorlisib functions as an ATP-competitive inhibitor [1]. Analysis of its co-crystal structure with PI3Kγ indicates that the molecule interacts directly with the ATP-binding pocket of the kinase domain [1].

The compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the point of izorlisib's intervention.

G RTK_GPCR RTK/GPCR Activation PI3K PI3K (p110α/p85) RTK_GPCR->PI3K PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylation Izorlisib Izorlisib Izorlisib->PI3K Inhibits

As shown, izorlisib's inhibition of PI3Kα disrupts the entire oncogenic signaling cascade, leading to suppressed phosphorylation of key effectors like AKT, FoxO1, S6K, S6, and 4E-BP1 in cells [1].

Key Experimental Findings and Context

  • Cellular Efficacy: Izorlisib demonstrated potent antiproliferative activity across a panel of 60 tumor cell lines, with 75% of lines showing an IC₅₀ below 1 μM and 38% below 0.3 μM [1].
  • In Vivo Evidence: In a mouse xenograft model of a human breast cancer line (KPL-4, harboring the PI3Kα H1047R mutation), oral administration of izorlisib promoted strong tumor regression [1] [2]. It also caused tumor regression in models that had regrown after long-term Everolimus (an mTOR inhibitor) treatment [1].
  • Therapeutic Rationale: Izorlisib is being investigated for tumors with PIK3CA mutations [1], which are found in approximately 40% of HR-positive, HER2-negative breast cancers [3] and drive oncogenesis through constitutive PI3K pathway activation [3] [4] [5].

Research and Development Context

The development of izorlisib aligns with the field's move toward isoform-selective PI3K inhibitors. Early, non-selective pan-PI3K inhibitors were limited by toxicities, leading to the development of more selective agents like izorlisib and the FDA-approved alpelisib [3] [4]. This selectivity aims to improve the therapeutic window by targeting the specific isoform most critical to the tumor's biology while sparing others.

References

Izorlisib synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib at a Glance

Aspect Available Details
Chemical Identity Izorlisib (research codes: MEN1611, CH5132799) [1].
Drug Class Potent, selective, and orally available Class I PI3K inhibitor [1].
Primary Target Inhibits PI3Kα with an IC₅₀ of 14 nM [1].
Developmental Status Phase 2 clinical trials for solid tumors/cancer, including colorectal cancer [1].
Licensing Clinical development licensed from Chugai Pharmaceutical Co. to Menarini Pharma [1].

Biological Context and Therapeutic Role

Izorlisib functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer [2] [3] [1]. This pathway is crucial for controlling cell survival, proliferation, and metabolism.

  • Pathway Activation: Under normal conditions, growth factors activate Receptor Tyrosine Kinases (RTKs), recruiting and activating PI3K [2] [4]. PI3K then phosphorylates the lipid PIP₂ to generate PIP₃ [3] [4].
  • Signal Transduction: PIP₃ acts as a second messenger, activating downstream effectors like AKT and mTOR, promoting cell growth and survival [3] [4].
  • Role in Cancer: In many cancers, this pathway is overactivated due to mutations (e.g., in PIK3CA, the gene encoding p110α) or loss of the tumor suppressor PTEN (which converts PIP₃ back to PIP₂) [2] [3]. This leads to uncontrolled cell proliferation. Izorlisib, by selectively inhibiting PI3Kα, aims to counteract this oncogenic signaling.

The following diagram illustrates this core signaling pathway and the site of Izorlisib's inhibition:

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K_Complex PI3K Complex (p110α, p85) RTK->PI3K_Complex Activates PIP2 PIP₂ PI3K_Complex->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Izorlisib Izorlisib (Inhibitor) Izorlisib->PI3K_Complex Inhibits

References

Application Note: Inavolisib in Advanced HR+/HER2-, PIK3CA-Mutated Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

1. Clinical Context and Rationale

  • Indication: Inavolisib is approved in combination with palbociclib and fulvestrant for adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer [1] [2] [3].
  • Biological Rationale: The PI3K/AKT/mTOR pathway is a critical intracellular signaling axis governing cell growth, survival, and metabolism. Activating PIK3CA mutations are present in approximately 35-40% of HR-positive breast cancers and are a known driver of resistance to endocrine therapy [4] [5] [6]. Inavolisib, an alpha-specific PI3K inhibitor, targets the cancer-promoting activity of these mutated proteins to overcome treatment resistance [5] [3].

2. Recommended Dosing and Administration The following dosing regimen has been established for clinical use based on the INAVO120 trial.

Table 1: Recommended Dosing Schedule for the Inavolisib Combination Regimen

Agent Dose and Route Dosing Schedule Additional Notes
Inavolisib 9 mg, orally Once daily, continuously until disease progression or unacceptable toxicity Can be taken with or without food [1]
Palbociclib 125 mg, orally Once daily for 21 consecutive days, followed by 7 days off, to comprise a 28-day cycle [1] [3] Refer to full prescribing information
Fulvestrant 500 mg, intramuscularly Administered on Cycle 1, Days 1 and 15, then on Day 1 of every subsequent 28-day cycle [1] Refer to full prescribing information

3. Efficacy Data from the INAVO120 Trial The approval was based on INAVO120, a randomized, double-blind, placebo-controlled phase III trial (N=325) [1] [2]. Patients were treatment-naive in the metastatic setting and had disease recurrence on or within 12 months of completing adjuvant endocrine therapy [1].

Table 2: Key Efficacy Outcomes from the INAVO120 Trial

Efficacy Endpoint Inavolisib + Palbociclib + Fulvestrant Placebo + Palbociclib + Fulvestrant Hazard Ratio (HR) / Difference
Median Progression-Free Survival (PFS) 15.0 months (95% CI: 11.3, 20.5) 7.3 months (95% CI: 5.6, 9.3) HR 0.43 (95% CI: 0.32, 0.59); p < 0.0001 [1] [2]
Objective Response Rate (ORR) 58% (95% CI: 50, 66) 25% (95% CI: 19, 32) Not applicable [1] [2]
Median Duration of Response (DOR) 18.4 months (95% CI: 10.4, 22.2) 9.6 months (95% CI: 7.4, 16.6) Not applicable [1]
Interim Overall Survival (OS) Supportive benefit --- HR 0.64 (95% CI: 0.43, 0.97) [1] [2]

4. Safety and Tolerability Profile The safety profile of inavolisib is consistent with the known class effects of PI3Kα inhibitors.

  • Most Common Adverse Reactions (≥20%): The most frequently reported adverse reactions and laboratory abnormalities included decreased neutrophils, decreased hemoglobin, increased fasting glucose, decreased platelets, decreased lymphocytes, stomatitis, diarrhea, decreased calcium, fatigue, decreased potassium, increased creatinine, increased ALT, nausea, decreased sodium, decreased magnesium, rash, decreased appetite, COVID-19 infection, and headache [1].
  • Key Management Themes: Hyperglycemia, stomatitis, and diarrhea were commonly noted, requiring proactive monitoring and management [2].

5. Companion Diagnostic The FoundationOne Liquid CDx assay was approved concurrently as a companion diagnostic to identify patients with breast cancer harboring PIK3CA mutations who are eligible for treatment with this combination regimen [1].

Experimental Protocol: Inavolisib in a Preclinical Setting

While detailed in vivo preclinical protocols for inavolisib are not publicly available, the diagram below reconstructs a standard workflow for evaluating a PI3K inhibitor in endocrine-resistant breast cancer models, based on standard practices and the clinical context.

G cluster_dosing Dosing Protocol (Example) cluster_pd Key PD/PK Analyses start Start: Establish HR+/HER2-, PIK3CA-Mutated BC Model step1 1. In Vivo Dosing Regimen start->step1 step2 2. Efficacy Endpoint Assessment step1->step2 d1 Compound: Inavolisib step1->d1 step3 3. Pharmacodynamic (PD) Analysis step2->step3 step4 4. Biomarker & Resistance Evaluation step3->step4 pd1 Target Engagement: p-AKT / p-S6 reduction (IHC) step3->pd1 end Report Integrated Findings step4->end d2 Route: Oral gavage d3 Dose: 9 mg/kg (from human equivalent dose) d4 Schedule: Once daily, until progression/toxicity d5 Control: Vehicle or single-agent arms pd2 Pathway Inhibition: PI3K downstream signaling pd3 Exposure Analysis: Plasma drug concentration (LC-MS)

The corresponding methodology for the key stages is as follows:

  • In Vivo Dosing Regimen: While the clinical human dose is 9 mg taken orally once daily [1], preclinical studies typically require calculating a species-equivalent dose (e.g., ~9 mg/kg for mouse models) administered via oral gavage. Treatment should continue until tumor volume reaches a predefined endpoint or signs of unacceptable toxicity appear.
  • Efficacy Endpoint Assessment: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Data is used to calculate Tumor Growth Inhibition (TGI). Progression-Free Survival (PFS) can be analyzed as the time from treatment initiation until a specific increase in tumor volume [1].
  • Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor tissues should be harvested at designated timepoints post-dose. Analysis via immunohistochemistry (IHC) or western blot for phosphorylation of key downstream effectors like AKT and S6 is crucial to demonstrate pathway inhibition [4] [6].
  • Biomarker and Resistance Evaluation: Profiling should include sequencing of the PIK3CA gene (e.g., exons 9 and 20) from tumor samples at baseline. To model acquired resistance, prolonged in vitro exposure of sensitive cell lines to increasing concentrations of inavolisib can be performed, followed by molecular profiling of resistant clones to identify compensatory mechanisms such as mTORC1 hyperactivation [6].

Research Considerations and Future Directions

  • Managing Resistance: Research indicates that acquired resistance to PI3Kα inhibitors like inavolisib is often driven by mTORC1 hyperactivation [6]. This creates a metabolic vulnerability, suggesting that combination strategies with drugs targeting cancer metabolism (e.g., biguanides like metformin) could be a promising approach to overcome or delay resistance [6].
  • Combination Strategies: The success of the triple-combination regimen highlights the importance of vertical pathway inhibition. Future protocols may explore combinations with other targeted agents, such as CDK4/6 inhibitors (as used clinically) or mTOR inhibitors, though the latter's clinical utility may be limited by toxicity [4] [6].

References

Introduction to Izorlisib (CH5132799)

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (CH5132799) is a potent and selective ATP-competitive small-molecule inhibitor targeting Class I Phosphatidylinositol 3-kinases (PI3Ks) [1] [2]. Its primary mechanism involves binding to the ATP-binding site of the PI3K enzyme, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer [2]. Izorlisib shows particular potency against the PI3Kα isoform and its common oncogenic mutants (e.g., H1047R, E545K), making it a promising candidate for investigating targeted therapies in PIK3CA-mutated cancers [2].

The following diagram illustrates the signaling pathway targeted by Izorlisib and the consequent downstream effects on cellular processes.

G RTK_GPCR RTK/GPCR Activation PI3K Class I PI3K (Heterodimer) RTK_GPCR->PI3K Recruits PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 PTEN action PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT Activation PDK1->AKT Activates mTOR mTORC1 Activation AKT->mTOR Activates FOXO FOXO Inactivation AKT->FOXO Inactivates GSK3b GSK3β Inactivation AKT->GSK3b Inactivates Proliferation Cell Proliferation & Growth mTOR->Proliferation Stimulates Apoptosis Inhibition of Apoptosis FOXO->Apoptosis Inhibits CyclinD Cyclin D Release GSK3b->CyclinD Releases CyclinD->Proliferation Izorlisib Izorlisib (this compound) Izorlisib->PI3K Inhibits PTEN PTEN (Antagonist) PTEN->PIP3 Dephosphorylates

Biochemical Profiling and Selectivity of Izorlisib

Izorlisib demonstrates high selectivity for Class I PI3K isoforms, particularly PI3Kα, with significantly less activity against Class II/III PI3Ks and mTOR [2]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.

Table 1: In vitro inhibitory profile (IC₅₀) of Izorlisib [2]

Target IC₅₀ Value Notes
PI3Kα (wild-type) 14 nM Primary target
PI3Kα (H1047R mutant) 5.6 nM Enhanced potency against common oncogenic mutant
PI3Kα (E545K mutant) 6.7 nM Enhanced potency against common oncogenic mutant
PI3Kγ 36 nM
PI3Kβ 120 nM
PI3Kδ 500 nM
PI3KC2β 5.3 µM Class II PI3K; >100-fold selectivity vs. PI3Kα
mTOR 1.6 µM >100-fold selectivity vs. PI3Kα

Cell-Based Assay Protocols

The following protocols are adapted from general methods for small-molecule inhibitor screening and specific experiments with PI3K pathway inhibitors, applied to the context of Izorlisib [2] [3].

Protocol 1: Antiproliferative Assay in 2D Monolayer Culture

This standard protocol is used to assess the effect of Izorlisib on cancer cell proliferation.

  • 1. Cell Line Selection and Culture:

    • Select relevant cancer cell lines, preferably those harboring PIK3CA mutations (e.g., BT-474 breast cancer cells) and wild-type controls [2].
    • Maintain cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂ [4] [3].
  • 2. Compound Preparation:

    • Prepare a 10 mM stock solution of Izorlisib in DMSO. Aliquot and store at -20°C [3].
    • On the day of treatment, prepare a serial dilution of Izorlisib in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control included [3]. A suggested testing range is 0.001 µM to 10 µM.
  • 3. Cell Seeding and Treatment:

    • Harvest cells in the logarithmic growth phase and seed them in 96-well plates at a density of 2-5 x 10³ cells/well in 100 µL of medium [3].
    • Pre-incubate plates for 24 hours to allow cell attachment.
    • Aspirate the medium and add 100 µL of fresh medium containing the pre-diluted Izorlisib or vehicle control. Include blank wells with medium only for background subtraction. Each condition should have at least 3-6 replicates.
  • 4. Incubation and Viability Assessment:

    • Incubate plates for 72-96 hours.
    • Measure cell viability using a colorimetric assay like MTT or Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions [3].
    • Briefly, for MTT: add 10 µL of MTT reagent (5 mg/mL) per well and incubate for 2-4 hours. Carefully remove the medium, dissolve the formed formazan crystals in 100 µL DMSO, and measure the absorbance at 570 nm with a reference filter of 650 nm.
  • 5. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.
    • Use non-linear regression analysis in software like GraphPad Prism to determine the half-maximal growth inhibitory concentration (GI₅₀).

The workflow for this protocol is summarized in the following diagram.

G Start Cell Line Selection (PIK3CA mutant vs WT) Culture Culture & Maintain Cells Start->Culture Seed Seed 96-well Plate (2-5 x 10³ cells/well) Culture->Seed Prep Prepare Izorlisib Serial Dilutions Treat Add Izorlisib/ Vehicle Control Prep->Treat Seed->Treat Incubate Incubate 72-96 hours Treat->Incubate Assay Add Viability Assay Reagent (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data Calculate GI₅₀ Measure->Analyze

Protocol 2: Analysis of PI3K Pathway Inhibition by Western Blot

This protocol is used to confirm target engagement and downstream pathway modulation by Izorlisib.

  • 1. Cell Treatment and Lysis:

    • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
    • Treat cells with Izorlisib at the desired concentration (e.g., near the GI₅₀ or a concentration that showed efficacy in prior assays, such as 1 µM) and for a relevant time point (e.g., 2, 4, 6, 24 hours) [2]. Include a vehicle control.
    • After treatment, place the plates on ice, wash cells with cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 2. Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA or Bradford assay.
    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
  • 3. Immunoblotting:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL) substrate and image the blot.
  • Key Antibodies for Analysis:

    • Targets of Interest: p-AKT (Ser473), total AKT, p-S6K (Thr389), p-S6 (Ser235/236), p-FOXO1 (Ser256), p-4E-BP1 (Thr37/46).
    • Loading Controls: GAPDH, β-Actin, or total protein stains.

Critical Considerations for Experimental Design

  • Use of 3D Culture Models: For a more physiologically relevant model, consider implementing 3D cell culture assays, such as spheroids. These models can better recapitulate the tumor microenvironment, drug penetration barriers, and cellular responses seen in vivo [5] [6]. While more complex, they can provide superior predictive data for in vivo efficacy [6].
  • Managing Drug Resistance: Cancer cells can develop resistance to PI3K inhibitors through various mechanisms, including feedback loops and loss of PTEN expression [1]. Including a PTEN status analysis in your study and considering combination therapies can be important follow-up experiments.
  • Handling and Solubility: Izorlisib is for research use only. It is soluble in DMSO (e.g., 10 mM stock concentration). Ensure homogeneous stock solutions and avoid repeated freeze-thaw cycles [2].

Conclusion

Izorlisib is a potent and selective tool compound for investigating PI3Kα-driven biology and oncogenesis in a laboratory setting. The protocols outlined here provide a foundation for evaluating its biochemical potency, antiproliferative efficacy, and mechanistic activity on the PI3K/AKT/mTOR pathway in cancer models.

References

Izorlisib combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Izorlisib

Izorlisib (also known as MEN1611, CH-5132799, or CH5132799) is a potent, orally available, small-molecule inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) [1]. Its chemical identity is detailed in the table below.

Table 1: Core Identity and Properties of Izorlisib

Property Description
INN Izorlisib
Research Codes MEN1611, CH-5132799, this compound
Compound Class Synthetic Organic
Molecular Weight 377.13 g/mol
Mechanism of Action Class I PI3K inhibitor
Status In clinical development (licensed to Menarini Pharma by Chugai Pharmaceutical) [1]

The Therapeutic Rationale of PI3K Inhibition

The following diagram illustrates the role of PI3K in cancer and the general mechanism of PI3K inhibitors like Izorlisib.

G Start Growth Factor Receptor PI3K PI3K Enzyme (Constitutively Active) Start->PI3K Normal Signaling PIK3CA PIK3CA Gene Mutation PIK3CA->PI3K Driver Mutation Akt AKT / mTOR Pathway PI3K->Akt PIP2 to PIP3 Effect Uncontrolled Cell Growth & Survival Akt->Effect Inhibitor PI3K Inhibitor (e.g., Izorlisib) Inhibitor->PI3K Inhibits Resistance Overcome Endocrine Therapy Resistance Inhibitor->Resistance

This mechanism is particularly relevant in hormone receptor-positive (HR+), HER2-negative breast cancer, where activating mutations in the PIK3CA gene are found in approximately 40% of cases [2]. These mutations lead to hyperactivation of the PI3K pathway, driving tumor growth and causing resistance to endocrine therapy [2] [3]. Inhibiting PI3K is a established strategy to overcome this resistance, as demonstrated by the approval of the alpha-specific inhibitor Alpelisib [2] [4].

References

Izorlisib (MEN1611) Clinical Trial & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The key identified clinical investigation is a Phase II study exploring Izorlisib in a specific breast cancer population. The compound is also known by its development code MEN1611.

Table 1: Ongoing Clinical Trial for Izorlisib (MEN1611)

Trial Aspect Details
Official Title Phase II Study for PIK3CA/PTEN-altered Advanced Metaplastic Breast Cancer treated with MEN1611 monotherapy or in combination with Eribulin (SABINA Study) [1]
EudraCT Number 2022-001398-30 [1]
Sponsor Code MEDOPP437 [1]
Trial Design Phase II [1]
Patient Population Patients with advanced metaplastic breast cancer with alterations in PIK3CA or PTEN genes [1]
Interventions MEN1611 (Izorlisib) monotherapy OR MEN1611 in combination with Eribulin [1]
MEN1611 Formulation Capsule, for oral use [1]

Table 2: Preclinical Pharmacological Profile of Izorlisib

Parameter Details
Molecular Weight 377.42 g/mol [2]
Primary Target Selective Class I PI3K inhibitor, particularly PI3Kα [2]
IC50 (PI3Kα) 14 nM [2]
IC50 (PI3Kα mutants) 5.6 - 6.7 nM (H1047R, E545K, E542K) [2]
Selectivity IC50 for other PI3K isoforms (β, δ, γ) and mTOR are >100-fold higher than for PI3Kα, indicating high selectivity [2]
Mode of Inhibition ATP-competitive, based on co-crystal structure analysis [2]

Scientific Context and Rationale

The development of Izorlisib is grounded in the well-established role of the PI3K/AKT/mTOR signaling pathway in cancer. This pathway is a central regulator of cell growth, survival, proliferation, and metabolism, and its dysregulation is a common event in many cancers, including breast cancer [3] [4].

  • Role in Breast Cancer: The PI3K pathway is abnormally altered in nearly 70% of breast cancers [4]. PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in breast cancer. These mutations lead to constitutive pathway activation, driving tumorigenesis [3] [4].
  • Therapeutic Targeting: Inhibiting this pathway, especially the p110α isoform in PIK3CA-mutated cancers, is a validated therapeutic strategy. The alpha-specific inhibitor alpelisib is already approved for HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer, and its inclusion in trials for triple-positive breast cancer (HR+/HER2+) is being explored [5] [6].
  • Challenge of Resistance: A significant challenge with PI3K inhibitors is the development of drug resistance, often due to feedback loops and crosstalk with other signaling pathways [3]. The SABINA trial's combination of Izorlisib with chemotherapy (Eribulin) may represent a strategy to overcome or delay such resistance.

The following diagram illustrates the PI3K signaling pathway and the site of Izorlisib's inhibition, providing context for its mechanism of action.

architecture RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Izorlisib Izorlisib (MEN1611) Izorlisib->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

References

Application Notes: Izorlisib (CH5132799) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (CH5132799) is a potent and selective class I PI3K inhibitor, with particular efficacy against the PI3Kα isoform and its oncogenic mutants [1]. Its development is situated within the context of targeting the frequently dysregulated PI3K/AKT/mTOR pathway, a key driver in many cancers, including breast cancer [2] [3] [4].

  • Mechanism of Action: Izorlisib acts as an ATP-competitive inhibitor that binds to the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream oncogenic signaling [2] [1].
  • Biomarker Rationale: The primary biomarker for patient selection is the PIK3CA mutation status [4] [5]. Preclinical data shows Izorlisib has enhanced potency against common PIK3CA mutants (H1047R, E545K, E542K) compared to wild-type PI3Kα [1]. Beyond PIK3CA mutations, the broader activation status of the PI3K pathway, including factors like PTEN loss, may also inform on therapeutic potential [6] [4].
  • Research Context: Izorlisib has demonstrated superior antitumor activity compared to Everolimus (an mTOR inhibitor) in preclinical models. It induces remarkable tumor regression by suppressing key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

Quantitative Profiling of Izorlisib

The table below summarizes the in vitro inhibitory profile (IC50 values) of Izorlisib against key kinases, highlighting its selectivity for class I PI3Ks, especially PI3Kα [2] [1].

Table 1: In Vitro Kinase Inhibition Profile of Izorlisib

Target Kinase IC50 (nM) Notes
PI3Kα (WT) 14 Primary target
PI3Kα-H1047R 5.6 Common oncogenic mutant
PI3Kα-E545K 6.7 Common oncogenic mutant
PI3Kα-E542K 6.7 Common oncogenic mutant
PI3Kγ 36
PI3Kβ 120
PI3Kδ 500
mTOR 1600 >100-fold selective over PI3Kα
PI3KC2β 5300 Class II PI3K

Proposed Experimental Protocols

The following protocols are based on standard methodologies used in preclinical drug development, as referenced in the available data on Izorlisib [1].

Protocol 1: In Vitro Kinase Assay for Target Engagement
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Izorlisib against various PI3K isoforms and mutants.
  • Methodology:
    • Reaction Setup: Use purified PI3K enzymes (e.g., PI3Kα, β, δ, γ, mutants) in a kinase buffer with PIP2 as a substrate.
    • Inhibition: Incubate enzymes with a serial dilution of Izorlisib (e.g., from 0.1 nM to 10,000 nM) and ATP for a defined period.
    • Detection: Quantify the production of PIP3 using ELISA-based or ADP-Glo assays.
    • Data Analysis: Plot the percentage of kinase activity inhibition against the log of inhibitor concentration and calculate IC50 values using non-linear regression (e.g., four-parameter logistic model).
  • Key Controls: Include a DMSO vehicle control (0% inhibition) and a control with a saturating concentration of a known potent inhibitor (100% inhibition).
Protocol 2: Cell-Based Proliferation Assay
  • Objective: To evaluate the antiproliferative effects of Izorlisib across a panel of cancer cell lines.
  • Methodology:
    • Cell Culture: Seed a panel of tumor cell lines (including those with PIK3CA mutations, PTEN loss, and wild-type) in 96-well plates.
    • Compound Treatment: Treat cells with a range of Izorlisib concentrations.
    • Viability Measurement: After 72-120 hours, measure cell viability using assays like CellTiter-Glo.
    • Data Analysis: Calculate IC50 values for each cell line as above. Correlate sensitivity with the cell lines' genetic backgrounds (e.g., PIK3CA mutation status).
  • Biomarker Correlation: Genotype cell lines for PIK3CA, PTEN, and other pathway alterations to establish a link between biomarker status and drug sensitivity.
Protocol 3: Pharmacodynamic Biomarker Analysis via Western Blot
  • Objective: To confirm target engagement and pathway modulation in vitro and in vivo.
  • Methodology:
    • Sample Preparation: Lyse cells or tumor tissues from treated models.
    • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Immunoblotting: Probe the membrane with antibodies against key phosphorylated (activated) proteins in the PI3K pathway, such as pAKT (Ser473), pS6K, pS6, and p4E-BP1. Total protein levels should also be assessed as loading controls.
    • Detection and Analysis: Use chemiluminescence for detection. A reduction in phosphorylation levels of these biomarkers indicates successful pathway inhibition by Izorlisib.

PI3K Pathway and Biomarker Analysis Workflow

The following diagram, generated using Graphviz, illustrates the position of Izorlisib within the PI3K/AKT/mTOR signaling cascade and the downstream biomarkers used to monitor its activity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Complex PI3K Complex (p85 & p110) RTK->PI3K_Complex PIP2 PIP2 PI3K_Complex->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (S473) PIP3->pAKT AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 AKT->pAKT CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses pS6 p-S6K / p-S6 mTORC1->pS6 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Izorlisib Izorlisib Izorlisib->PI3K_Complex Inhibits

Clinical Context and Future Directions

While Izorlisib itself appears to be in earlier stages of development, the clinical trajectory for PI3Kα inhibitors is well-established. Alpelisib, for example, is FDA-approved for PIK3CA-mutated, HR+/HER2- advanced breast cancer, validating the approach of biomarker-selected patient populations [6] [3]. This underscores the critical need for robust PIK3CA mutation testing via tumor tissue or liquid biopsy (circulating tumor DNA) in the clinical development of Izorlisib [6] [4] [5].

A significant challenge in this field is overcoming intrinsic and acquired resistance. Future research on Izorlisib should explore rational combination therapies, such as with endocrine therapy, CDK4/6 inhibitors, or other targeted agents, to enhance efficacy and prevent resistance [4] [5] [7].

Important Note on Information Limitations

It is crucial to recognize that the information presented here is primarily based on a single, commercially available research profile for Izorlisib [1], supplemented by general context on PI3K inhibitors. For definitive application notes and detailed protocols, consulting primary research publications or proprietary pharmaceutical development data is essential.

References

Chemical & Biological Profile of Izorlisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for Izorlisib, a selective class I PI3K inhibitor [1].

Property Description / Value
Synonyms CH5132799 [1]
Molecular Weight 377.42 g/mol [1]
CAS Number 1007207-67-1 [1]
Chemical Formula C₁₅H₁₉N₇O₃S [1]
Mechanism of Action Selective, ATP-competitive class I PI3K inhibitor; particularly potent against PI3Kα and its oncogenic mutants (E542K, E545K, H1047R) [1]
Primary Target (IC₅₀) PI3Kα: 14 nM [1]
Secondary Targets (IC₅₀) PI3Kγ: 36 nM; PI3Kβ: 120 nM; PI3Kδ: 500 nM [1]
Form White to gray solid [1]
Solubility (in DMSO) 4.55 mg/mL (12.06 mM) [1]
Recommended Storage Powder: -20°C for 3 years or 4°C for 2 years. Solution: -80°C for 2 years or -20°C for 1 year. Protect from moisture [1].

Mechanism of Action in the PI3K Pathway

Izorlisib inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates its specific target and the downstream effects of pathway inhibition [2] [3].

G Izorlisib Inhibits the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) p85 regulatory subunit p110α catalytic subunit RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates (Inhibits) mTORC1 mTORC1 AKT->mTORC1 Activates CellProcess Cell Survival Proliferation Growth mTORC1->CellProcess Izorlisib Izorlisib (this compound) Izorlisib->PI3K Competitive Inhibition

Information Gaps and How to Address Them

The available data from supplier websites and research articles is insufficient for creating a detailed stability testing protocol. To complete your Application Notes, consider the following actions:

  • Contact the Manufacturer Directly: The most reliable source for stability data (such as results from ICH stability testing conditions - photostability, hygroscopicity, stress testing) is the manufacturer or supplier (e.g., MedChemExpress). Inquire for their Certificate of Analysis (CoA) and stability reports [1].
  • Search Patent Literature: Detailed pharmaceutical development data, including formulation and stability studies, is often disclosed in patent documents. Search major patent offices (like USPTO, WIPO, EPO) using the compound's CAS number and name [4].
  • Consult Regulatory Databases: As the compound progresses into clinical trials, some stability data may be submitted to and referenced in regulatory agency filings (e.g., FDA, EMA), which can sometimes be accessed publicly.

References

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Izorlisib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K Inhibitors and Analytical Needs

Izorlisib is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor specifically targeting the delta isoform (PI3Kδ) for treating hematological malignancies. As a targeted therapy, izorlisib requires robust analytical methods to support drug development, quality control, and clinical monitoring. The PI3K/AKT/mTOR signaling pathway represents a crucial intracellular cascade regulating cell survival, proliferation, and metabolism, with dysregulation frequently occurring in various cancers [1]. Class I PI3Ks, particularly the p110δ isoform highly expressed in leukocytes, have emerged as promising therapeutic targets for B-cell malignancies [1] [2]. The development of selective PI3Kδ inhibitors like izorlisib requires sophisticated analytical methods to quantify drug levels in biological matrices during preclinical and clinical development.

Analytical method development and validation are critical components of pharmaceutical development, ensuring that laboratory procedures accurately measure the identity, purity, potency, and concentration of active pharmaceutical ingredients and finished drug products. According to regulatory guidelines from the International Conference on Harmonization (ICH), analytical methods must be scientifically sound and appropriately validated for their intended use throughout the drug development lifecycle [3]. For izorlisib, a selective, sensitive, and robust bioanalytical method is essential to support pharmacokinetic studies, therapeutic drug monitoring, and stability testing.

Analytical Method Development Strategy

Phase-Appropriate Method Development

The development of analytical methods for izorlisib should follow a phase-appropriate approach that evolves throughout the drug development continuum. During early development, methods focus primarily on API behavior characterization and supporting preclinical safety evaluations. As development progresses toward commercial registration, methods are refined and expanded based on increased knowledge of the drug substance and product [3]. This iterative process ensures optimal resource allocation while maintaining regulatory compliance. Forced degradation studies constitute an integral component of method development, where izorlisib is subjected to stress conditions including acid, base, oxidation, heat, and light. These studies help determine the method's capability to separate and quantify degradation products while providing insight into the primary degradation mechanisms of the molecule [3].

Systematic Method Development Approach

A systematic approach to izorlisib analytical method development begins with comprehensive scouting experiments to establish initial performance parameters. Based on the structural similarities between izorlisib and other PI3K inhibitors, a UPLC-MS/MS-based method is recommended for bioavailability and bioequivalence studies due to its superior sensitivity, selectivity, and throughput compared to conventional HPLC methods [4] [5]. The method development workflow involves initial scouting of chromatographic conditions, systematic optimization of mass spectrometry parameters, and rigorous validation according to regulatory standards.

Table 1: Key Method Development Experiments for Izorlisib

Development Phase Experimental Focus Key Parameters Target Outcomes
Initial Scouting Column chemistry, mobile phase composition Retention, peak shape, ionization Preliminary chromatographic conditions
MS Optimization Ionization mode, fragmentor voltage, collision energy Signal intensity, fragmentation pattern Optimal MRM transitions
Selectivity Assessment Separation from impurities and matrix components Resolution, matrix effects Specificity for izorlisib quantification
Forced Degradation Acid, base, oxidation, thermal, photolytic stress Degradation products, peak purity Stability-indicating capability

Detailed UPLC-MS/MS Analytical Protocol

Instrument Configuration and Parameters

This protocol describes a validated UPLC-MS/MS method for quantifying izorlisib in biological matrices, adapted from methodologies successfully applied to related PI3K inhibitors [4] [5]. The system should consist of a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode. Chromatographic separation should be performed using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase should comprise 0.1% formic acid in water (A) and acetonitrile (B) delivered at a flow rate of 0.3 mL/min with a gradient elution program as follows: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B), and 1.5-2.0 min (10% B) for column re-equilibration [4]. The injection volume should be set at 1.0 μL, and the autosampler temperature maintained at 10°C.

Mass spectrometric detection should employ multiple reaction monitoring (MRM) for specific detection of izorlisib and the internal standard. Instrument parameters should be optimized for izorlisib, but based on analogous PI3K inhibitors, the following settings are recommended: capillary voltage of 3.0 kV, source temperature of 150°C, desolvation temperature of 500°C, cone gas flow of 150 L/h, and desolvation gas flow of 1000 L/h [5]. The MRM transitions should be optimized using standard solutions, with preliminary parameters based on structurally related compounds suggesting monitoring the transition m/z 432.92→150.01 for izorlisib with collision energy of 20 eV and cone voltage of 20 V [4]. A suitable internal standard (e.g., pilaralisib or ceritinib) should be included to correct for analytical variability.

Sample Preparation Procedure

The sample preparation protocol employs protein precipitation for efficient extraction of izorlisib from plasma matrices. Transfer 100 μL of plasma sample (calibrators, quality controls, or study samples) to a clean polypropylene tube. Add 10 μL of internal standard working solution (100 ng/mL in methanol) and vortex mix for 30 seconds. Add 300 μL of ice-cold acetonitrile (3:1 ratio to plasma) to precipitate proteins. Vortex mix vigorously for 1 minute, then centrifuge at 13,000 × g for 10 minutes at 4°C. Carefully transfer the supernatant to an autosampler vial and inject 1.0 μL into the UPLC-MS/MS system [4]. For alternative matrices such as tissue homogenates or microsomal incubations, method adaptation and revalidation may be necessary.

Method Validation Experiments

Validation Parameters and Acceptance Criteria

Method validation should demonstrate that the analytical procedure is suitable for its intended purpose following ICH and FDA guidelines [3]. The validation protocol must include assessment of selectivity, linearity, accuracy, precision, sensitivity, matrix effects, recovery, and stability using a predefined validation plan with established acceptance criteria [4] [5]. The laboratory should follow written standard operating procedures (SOPs) and use qualified and calibrated instrumentation throughout the validation process [3].

Table 2: Method Validation Parameters and Acceptance Criteria for Izorlisib

Validation Parameter Experimental Design Acceptance Criteria Reference
Selectivity Analysis of blank matrix from 6 different sources No interference >20% of LLOQ [4] [5]
Linearity Calibration curves in triplicate over 2-2000 ng/mL R² ≥ 0.99, back-calculated standards ±15% [4]
Accuracy & Precision QC samples at LLOQ, LQC, MQC, HQC (n=6) Intra- and inter-day precision <15%, accuracy 85-115% [4] [5]
Matrix Effect Post-extraction spiking at LQC and HQC levels Matrix factor 85-115%, CV <15% [4]
Stability Bench-top, processed, freeze-thaw, long-term 85-115% of nominal concentration [5]
Detailed Validation Procedures

Selectivity should be demonstrated by analyzing blank plasma samples from at least six different sources to ensure no endogenous components co-elute with izorlisib or the internal standard at their respective retention times. Linearity should be established using a minimum of six non-zero calibration standards covering the anticipated concentration range (e.g., 2-2000 ng/mL) analyzed in triplicate. The calibration curve should be fitted using weighted (1/x²) least squares linear regression [4]. Accuracy and precision should be assessed using quality control samples at four concentration levels (LLOQ, low, medium, and high QC) with at least six replicates at each level across three separate batches. The intra-day precision (repeatability) should not exceed 15% relative standard deviation (RSD), while inter-day precision should meet the same criteria [4] [5].

Stability experiments should evaluate izorlisib stability under various conditions including: bench-top stability (ambient temperature for 4-24 hours), processed sample stability in the autosampler (4-24 hours), freeze-thaw stability (through at least three cycles), and long-term stability at the storage temperature (e.g., -80°C for 30-60 days) [5]. Matrix effects should be investigated by comparing the analyte peak areas in post-extraction spiked samples with those in neat solutions at equivalent concentrations. The matrix factor should be consistent across different lots of matrix, with CV values not exceeding 15% [4].

Applications and Conclusion

Preclinical and Clinical Applications

The validated UPLC-MS/MS method for izorlisib enables reliable quantification in various biological matrices to support preclinical and clinical development. Key applications include pharmacokinetic studies in animal models and humans, in vitro metabolism studies using hepatic microsomes or hepatocytes, and therapeutic drug monitoring in clinical practice [4]. Following oral administration of izorlisib to rats (2.0 mg/kg), blood samples should be collected at predefined time points (e.g., 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile [4]. Pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and clearance can be derived from the plasma concentration-time data.

For in vitro metabolic stability assessment, izorlisib (0.5 µM) should be incubated with rat or human liver microsomes (0.5 mg/mL) in the presence of NADPH regenerating system. Aliquots should be collected at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and analyzed to determine the intrinsic clearance (CLint) and half-life (t1/2) [4]. These studies provide critical insights into the metabolic fate of izorlisib and potential for drug-drug interactions.

Conclusion

The development and validation of a robust, sensitive, and selective UPLC-MS/MS method for izorlisib quantification represents a critical component of its pharmaceutical development program. The methodology described in these application notes provides a comprehensive framework for analytical scientists to establish bioanalytical procedures that meet regulatory requirements while supporting the various stages of drug development. As izorlisib progresses through clinical trials, the analytical method may require further refinement to address emerging needs, such as metabolite quantification or adaptation to alternative matrices. The phase-appropriate approach to method development ensures that resources are optimized while maintaining data quality and regulatory compliance throughout the product lifecycle [3].

Experimental Workflows and Signaling Pathways

PI3K Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Heterodimer (p110/p85) RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcess Cell Survival Proliferation Growth mTOR->CellProcess Promotes PTEN PTEN (Opposes PI3K) PTEN->PIP3 Dephosphorylates

Figure 1: PI3K/AKT/mTOR Signaling Pathway Targeted by Izorlisib

This diagram illustrates the PI3K signaling cascade that izorlisib inhibits, showing how extracellular signals activate PI3K through receptor tyrosine kinases or GPCRs. The conversion of PIP2 to PIP3 represents the key lipid phosphorylation step catalyzed by PI3K, which is reversed by the tumor suppressor PTEN. PIP3 recruits effector kinases including PDK1 and AKT, ultimately activating mTOR and promoting cell survival and proliferation [1] [2]. Izorlisib, as a PI3Kδ inhibitor, specifically targets this pathway in hematopoietic cells, making it particularly relevant for hematological malignancies.

Analytical Method Development Workflow

G Planning Method Planning & Scouting Development Method Development Planning->Development Sub1 • Define analytical requirements • Review literature • Select technique Planning->Sub1 Optimization Method Optimization Development->Optimization Sub2 • Initial chromatography • MS parameter screening • Sample prep evaluation Development->Sub2 Validation Method Validation Optimization->Validation Sub3 • Forced degradation studies • System suitability • Robustness testing Optimization->Sub3 Application Routine Application Validation->Application Sub4 • Specificity/Selectivity • Accuracy/Precision • Linearity/Range • Stability assessment Validation->Sub4 Sub5 • QC sample analysis • Study sample analysis • Ongoing system suitability Application->Sub5

Figure 2: Analytical Method Development and Validation Workflow

This workflow outlines the systematic approach to developing and validating an analytical method for izorlisib, progressing from initial planning through routine application. Each stage incorporates specific activities that build upon previous work, ensuring a comprehensive and structured process that meets regulatory expectations [3]. The phase-appropriate nature of method development is reflected in the iterative refinement that occurs as the method progresses toward full validation.

References

Izorlisib HPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alpelisib is an oral anticancer agent that selectively inhibits the p110α subunit of class I phosphatidylinositol 3-kinase (PI3K). It is approved for the treatment of advanced or metastatic breast cancer with specific mutations [1]. The PI3K/Akt/mTOR pathway is a major signal transduction cascade dysregulated in a wide variety of cancers, making its inhibitors a critical area of therapeutic development [1]. This document outlines a sensitive, validated High-Performance Liquid Chromatography method coupled with Fluorescence Detection (HPLC-FLD) for the quantification of Alpelisib in biological matrices like rat plasma. This method serves as a robust, cost-effective alternative to LC-MS/MS and is applicable for pharmacokinetic and drug metabolism studies [2] [1].


Key Advantages of the Method

This HPLC-FLD method offers several key advantages for researchers:

  • High Sensitivity: Achieves a lower limit of quantification (LLOQ) of 1 ng/mL, which is sufficient for detailed pharmacokinetic studies [2].
  • Cost-Effectiveness: Utilizes FLD, which is more accessible and requires less sophisticated maintenance than LC-MS/MS instrumentation [1].
  • Simplicity and Efficiency: Involves a straightforward protein precipitation step for sample preparation, reducing processing time and complexity [2] [1].
  • Full Validation: The method has been comprehensively validated according to the US FDA guideline, ensuring reliability for generating regulatory-grade data [2].

Experimental Protocol

Materials and Reagents
  • Analytic Standard: Alpelisib (purity > 99%) [1].
  • Internal Standard (IS): Glibenclamide (purity ≥ 98%) [1].
  • Biological Matrix: Control rat plasma [1].
  • Solvents: Acetonitrile (ACN), methanol, and ethanol of HPLC grade [1].
  • Water: Deionized water, purified using a Milli-Q system.
  • Buffers: Simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF) for stability studies [1].
Instrumentation and Chromatographic Conditions

The following table summarizes the core instrumentation and conditions used for method development and validation.

Table 1: HPLC-FLD Instrumental Conditions

Parameter Specification
HPLC System Agilent 1200 series or equivalent
Detector Fluorescence Detector (FLD)
Detection Wavelengths Excitation (λ_ex) = 311 nm, Emission (λ_em) = 384 nm [1]
Analytical Column Kinetex C8 (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase ACN : 20 mM Ammonium Formate Buffer (pH 3.5) (65:35, v/v) [1]
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Column Temperature Maintained at 25°C
Run Time 10 minutes
Sample Preparation Procedure
  • Plasma Pre-treatment: Thaw frozen rat plasma samples on ice or in a refrigerator and vortex thoroughly.
  • Aliquoting: Transfer 50 μL of plasma into a clean 1.5 mL microcentrifuge tube.
  • Internal Standard Addition: Add 10 μL of the internal standard (Glibenclamide) working solution.
  • Protein Precipitation: Add 200 μL of acetonitrile to the tube to precipitate plasma proteins.
  • Mixing and Centrifugation: Vortex the mixture vigorously for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Carefully transfer 100 μL of the clear supernatant into a clean HPLC vial with a glass insert for analysis.
Method Validation Summary

The method was validated per US FDA guidelines. The key validation parameters are summarized below.

Table 2: Method Validation Parameters

Validation Parameter Result
Linearity Range 1 - 1,000 ng/mL [2]
Correlation Coefficient (r²) > 0.99 [2]
Precision (RSD) Intra-day and inter-day RSD < 15% (≤ 20% at LLOQ) [2]
Accuracy (%) Intra-day and inter-day accuracy within 85-115% (80-120% at LLOQ) [2]
Extraction Recovery Consistent and > 85% for both Alpelisib and IS [1]
Matrix Effect Negligible, as per FDA acceptance criteria [2] [1]
Stability Stable in plasma for 24 h at room temp; 4 h in gastric fluid (pH 1.2); >24 h in intestinal fluid and urine [2]

Application in Pharmacokinetic Studies

This validated method was successfully applied to investigate the dose-dependent pharmacokinetics of Alpelisib in Sprague-Dawley rats following intravenous and oral administration [2] [1].

  • Nonlinear Pharmacokinetics: The study revealed that Alpelisib exhibits nonlinear (dose-dependent) pharmacokinetics. The dose-normalized Area Under the Curve (AUC) changed significantly with increasing doses (0.5 to 10 mg/kg orally; 1 to 10 mg/kg intravenously) [2].
  • Attributed Mechanisms: This nonlinearity was attributed to the saturation of ubiquitous metabolism in various tissues and/or saturation of the gastrointestinal (GI) absorption process [2]. The following diagram illustrates the proposed ADME (Absorption, Distribution, Metabolism, Excretion) pathway and the points where saturation may occur.

alpelisib_adme Alpelisib ADME and Nonlinear PK Dose Dose Oral Administration Oral Administration Dose->Oral Administration GI Tract GI Tract Oral Administration->GI Tract Absorption Portal Vein Portal Vein GI Tract->Portal Vein Saturation of GI Absorption Saturation of GI Absorption GI Tract->Saturation of GI Absorption Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Distribution Ubiquitous Metabolism Ubiquitous Metabolism Systemic Circulation->Ubiquitous Metabolism Saturation Possible Inactive Metabolites Inactive Metabolites Ubiquitous Metabolism->Inactive Metabolites Saturation of Metabolism Saturation of Metabolism Ubiquitous Metabolism->Saturation of Metabolism Elimination Elimination Inactive Metabolites->Elimination

The experimental workflow from sample collection to data analysis is outlined below.

hplc_workflow HPLC-FLD Analysis Workflow start Animal Dosing (PO or IV) sp1 Blood Sample Collection start->sp1 sp2 Centrifuge to Collect Plasma sp1->sp2 sp3 Sample Prep: Protein Precipitation sp2->sp3 sp4 HPLC-FLD Analysis sp3->sp4 sp5 Data Acquisition & Peak Integration sp4->sp5 end Pharmacokinetic Analysis sp5->end


Discussion and Conclusion

The developed HPLC-FLD method is a robust, sensitive, and cost-effective solution for the bioanalysis of Alpelisib in rat plasma. Its successful application in uncovering the nonlinear pharmacokinetics of Alpelisib underscores its utility in advanced drug development research [2]. The saturation of both GI absorption and widespread metabolism are critical factors that must be considered during the pre-clinical and clinical development of PI3K inhibitors and similar targeted therapies.

This protocol provides a solid foundation for researchers aiming to quantify PI3K inhibitors in biological matrices. The conditions can be adapted and re-validated for other related drug compounds or for different biological fluids.


References

Izorlisib Quantitative Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key in vitro biochemical data for Izorlisib, highlighting its potency and selectivity [1].

Target / Parameter Value (IC₅₀ or other) Description / Significance
PI3Kα (WT) 14 nM Primary target; potent inhibition of wild-type PI3Kα [1].
PI3Kα (H1047R) 5.6 nM Enhanced potency against a common oncogenic mutant [1].
PI3Kα (E545K) 6.7 nM Enhanced potency against a common oncogenic mutant [1].
PI3Kγ 36 nM Moderate off-target inhibition [1].
PI3Kβ 120 nM Weak off-target inhibition [1].
PI3Kδ 500 nM Minimal inhibition, demonstrates high selectivity within class I PI3Ks [1].
mTOR 1.6 µM Over 100-fold less potent than for PI3Kα, shows high selectivity [1].
Kinase Selectivity >100-fold Selective against a panel of 26 protein kinases [1].
Antiproliferative Activity IC₅₀ < 1 µM (75% of lines) Effective across a panel of 60 tumor cell lines [1].
Purity 99.01% Quality of material used for assays [1].

Sample Preparation and Handling

For in vitro experiments, Izorlisib is typically prepared as a stock solution in DMSO, which can then be diluted into cell culture media or buffer. The solubility and stability data are crucial for experimental reproducibility [1].

  • Stock Solution Preparation: Dissolve Izorlisib in DMSO to a concentration of 10 mM (or 4.55 mg/mL). This stock solution should be aliquoted and stored at -20°C to -80°C to maintain stability and avoid repeated freeze-thaw cycles [1].
  • Solubility: The solubility in DMSO is confirmed to be at least 4.55 mg/mL (12.06 mM). The solution may require brief sonication to fully dissolve the compound [1].
  • In Vivo Dosing Solution: For animal studies, a common formulation involves diluting the DMSO stock solution into a carrier like corn oil (e.g., 10% DMSO + 90% corn oil) to achieve the desired dosing concentration [1].

PI3K/AKT/mTOR Pathway and Izorlisib Mechanism

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of Izorlisib, which is relevant to the in vivo efficacy data where Izorlisib suppressed pathway effectors like Akt, S6K, and S6 [1] [2].

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FoxO1 FoxO1 AKT->FoxO1 Inhibits S6K_S6 S6K / S6 mTORC1->S6K_S6 Activates mTORC2 mTORC2 mTORC2->AKT Activates CellProcess Cell Growth, Proliferation, Survival S6K_S6->CellProcess FoxO1->CellProcess Izorlisib Izorlisib (CH5132799) PI3K Inhibitor Izorlisib->PI3K Inhibits PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates PIP3 to PIP2

Experimental Context and Future Directions

  • In Vivo Efficacy: In a mouse model of BT-474 tumors, daily oral administration of 25 mg/kg Izorlisib led to tumor regression. Western blot analysis of resected tumors confirmed that Izorlisib suppressed phosphorylation of key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].
  • Research Context: Izorlisib is a selective class I PI3K inhibitor, with particular potency against the PI3Kα isoform and its common oncogenic mutants (H1047R, E545K). This makes it a valuable tool for studying cancers driven by PIK3CA mutations [1] [2] [3].
  • Future Directions: Current research continues to optimize PI3K inhibitors, exploring novel approaches such as PROTACs and allosteric inhibitors to improve therapeutic selectivity and overcome drug resistance [2].

Reference List

  • Izorlisib (this compound) | PI3K Inhibitor. MedChemExpress. [1]
  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Molecular Cancer. 2024. [2]
  • Preclinical pharmacokinetic characterization of amdizalisib... PMC. 2024. [4]
  • izorlisib | Ligand page. Guide to Pharmacology. [3]

References

Application Notes and Protocols for Izorlisib (CH5132799): A Selective PI3Kα Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Izorlisib (CH5132799) is a selective class I phosphatidylinositol-3-kinase (PI3K) inhibitor with particular potency against the PI3Kα isoform [1]. The PI3K pathway is one of the most frequently dysregulated signaling pathways in human cancers, governing critical cellular processes such as survival, proliferation, differentiation, and metabolism [2]. Izorlisib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PI3K enzyme, thereby preventing the phosphorylation of its lipid substrates and subsequent downstream signaling [1].

Its high selectivity for the p110α catalytic subunit of PI3K, especially in its common oncogenic mutant forms (H1047R, E545K, E542K), makes it a promising candidate for targeted cancer therapy in tumors harboring PIK3CA mutations, which are prevalent in breast, ovarian, and other cancers [3] [1]. The compound has shown superior antiproliferative activity across a panel of tumor cell lines [1].

Pharmacological Profile and Key Data

The following table summarizes the key in vitro quantitative data for Izorlisib, providing a clear overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Profile of Izorlisib (IC₅₀ Values) [1]

Target IC₅₀ (nM) Notes
PI3Kα (H1047R mutant) 5.6 Most potent against this common oncogenic mutant
PI3Kα (E545K mutant) 6.7 High potency against another common mutant
PI3Kα (E542K mutant) 6.7 High potency against another common mutant
PI3Kα (Wild-type) 14 Primary target, high potency
PI3Kγ 36 >2.5-fold lower potency than wild-type PI3Kα
PI3Kβ 120 ~8.5-fold lower potency than wild-type PI3Kα
PI3Kδ 500 ~35-fold lower potency than wild-type PI3Kα
mTOR 1600 (1.6 µM) >100-fold lower potency, indicates high selectivity
PI3KC2β 5300 (5.3 µM) >370-fold lower potency, indicates high selectivity

Selectivity Note: Izorlisib demonstrated no significant inhibitory activity against a representative panel of 26 other protein kinases, including receptor tyrosine kinases (RTKs), nonreceptor tyrosine kinases, and serine/threonine kinases, confirming its high specificity as a PI3K inhibitor [1].

Experimental Protocols

Protocol: In Vitro Kinase Assay for PI3K Inhibitor Potency

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Izorlisib against various PI3K isoforms, generating data as shown in Table 1 [1].

1. Principle: A radiometric or luminescent assay measures the ability of Izorlisib to inhibit the kinase activity of purified PI3K enzymes, which phosphorylate a phosphatidylinositol lipid substrate.

2. Reagents and Materials:

  • Purified, recombinant PI3K proteins (isoforms α, β, δ, γ, and mutants).
  • Izorlisib: Prepare a 10 mM stock solution in DMSO and serial dilutions.
  • PI lipid substrate (e.g., PIP2).
  • ATP solution.
  • Kinase assay buffer.
  • Detection reagent (e.g., ADP-Glo Kinase Assay kit).

3. Procedure:

  • Step 1: In a 96-well plate, add kinase assay buffer, PI lipid substrate, and different concentrations of Izorlisib (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control for 0% inhibition.
  • Step 2: Initiate the kinase reaction by adding a mixture of PI3K enzyme and ATP.
  • Step 3: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow phosphorylation.
  • Step 4: Stop the reaction and add the detection reagent to quantify the amount of ADP produced.
  • Step 5: Measure the luminescent signal, which is inversely proportional to kinase activity.

4. Data Analysis:

  • Plot the measured signal (or calculated % inhibition) against the logarithm of the Izorlisib concentration.
  • Fit the data to a four-parameter logistic curve (e.g., using GraphPad Prism) to calculate the IC₅₀ value for each isoform.
Protocol: Cell-Based Antiproliferative Assay

This protocol assesses the functional consequence of PI3K inhibition by Izorlisib on cancer cell growth and viability [1].

1. Principle: The Cell Titer-Glo Luminescent Cell Viability Assay measures the number of viable cells based on the quantitation of ATP, which signals the presence of metabolically active cells.

2. Reagents and Materials:

  • Cancer cell lines (e.g., BT-474 breast cancer cells).
  • Cell culture medium and supplements.
  • Izorlisib: 10 mM DMSO stock and serial dilutions.
  • 96-well tissue culture-treated plates.
  • Cell Titer-Glo Reagent.

3. Procedure:

  • Step 1: Seed cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) and allow to adhere overnight.
  • Step 2: Treat cells with a concentration range of Izorlisib (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
  • Step 3: Incubate the plate for a defined period, typically 72-96 hours, at 37°C with 5% CO₂.
  • Step 4: Equilibrate the plate to room temperature for 30 minutes.
  • Step 5: Add an equal volume of Cell Titer-Glo Reagent to each well.
  • Step 6: Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
  • Step 7: Record the luminescence.

4. Data Analysis:

  • Normalize the luminescence readings of treated wells to the vehicle control wells (100% viability).
  • Plot % viability vs. the logarithm of Izorlisib concentration and calculate the half-maximal growth inhibitory concentration (GI₅₀).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary molecular target of Izorlisib within the canonical PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3  Conversion PDK1 PDK1 PIP3->PDK1 Recruits/Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Izorlisib Izorlisib (this compound) Izorlisib->PI3K Inhibits PI3K->PIP3 Phosphorylates

Research Context and Comparison with Other PI3K Inhibitors

Izorlisib belongs to a class of small-molecule inhibitors targeting the PI3K pathway. Alpelisib (BYL719) is another alpha-specific PI3K inhibitor that has achieved clinical approval for HR+/HER2-, PIK3CA-mutated advanced breast cancer in combination with fulvestrant [4] [5] [6]. The clinical success of alpelisib validates the approach of targeting the p110α subunit in specific patient populations. However, the development of other PI3K inhibitors has been challenged by issues of toxicity and efficacy, often linked to a lack of selectivity [3] [7]. The high selectivity profile of Izorlisib, as demonstrated in Table 1, is a key characteristic intended to improve the therapeutic window by minimizing off-target effects.

Conclusion and Research Outlook

Izorlisib is a potent and highly selective inhibitor of class I PI3K, with a strong biochemical preference for the PI3Kα isoform and its common oncogenic mutants. The detailed experimental protocols provided here for in vitro kinase assays and cell-based viability studies are fundamental for characterizing its activity and mechanism of action in a research setting. Its profile makes it a compelling candidate for further investigation in cancers driven by PIK3CA mutations. Future research directions should include in vivo efficacy studies, combination therapy strategies (e.g., with other targeted agents or chemotherapy), and the ongoing exploration of its safety and efficacy in clinical trials.

References

Application Note: Preclinical Profiling of PI3Kδ Inhibitors in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The phosphatidylinositol-3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, and metabolism [1] [2]. The delta isoform (PI3Kδ) of Class I PI3K kinases demonstrates particular importance in hematological malignancies and is predominantly expressed in hematopoietic cells [1] [3]. This application note outlines standardized protocols for the comprehensive preclinical evaluation of PI3Kδ-selective inhibitors, utilizing established in vitro and in vivo models that are predictive of clinical efficacy.

Research indicates that isoform-specific inhibitors have demonstrated improved therapeutic indices compared to pan-PI3K inhibitors in clinical development, with recent trends showing a clear prevalence of studies utilizing these targeted agents [4]. The following sections provide detailed methodologies for assessing the pharmacodynamic effects and antitumor activity of PI3Kδ-targeting compounds in biologically relevant systems.

PI3Kδ Signaling and Therapeutic Targeting

Molecular Structure and Function

PI3Kδ functions as a heterodimeric complex consisting of a p110δ catalytic subunit and a p85 regulatory subunit [1] [3]. Under basal conditions, this complex remains inactive in the cytosol; however, upon recruitment to the plasma membrane following upstream stimulation (e.g., through receptor tyrosine kinases or GPCRs), the p85 subunit binds to phosphorylated YXXM motifs on activated receptors or adaptor proteins [1]. This binding triggers a conformational change that relieves the inhibitory constraint on p110δ, enabling its kinase activity and subsequent generation of PIP3 from PIP2 lipids [1] [3].

The PIP3 secondary messenger then recruits pleckstrin homology (PH) domain-containing proteins including PDK1 and AKT to the membrane, initiating a cascade that promotes cell survival and proliferation [2] [3]. This signaling axis is tightly regulated by the tumor suppressor PTEN, which dephosphorylates PIP3 to terminate the signal [3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K_complex PI3Kδ Complex p110δ/p85 RTK->PI3K_complex Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K_complex Activation PIP3 PIP3 PI3K_complex->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_survival Cell Survival & Proliferation mTOR->Cell_survival Promotes PTEN PTEN (Suppressor) PI3Ki PI3Kδ Inhibitor PI3Ki->PI3K_complex Inhibits

Figure 1: PI3Kδ Signaling Pathway and Inhibitor Mechanism. PI3Kδ activates upon receptor stimulation, converting PIP2 to PIP3. This leads to downstream AKT/mTOR activation promoting cell survival. PI3Kδ inhibitors block this pathway at the initial phosphorylation step. PTEN provides negative regulation.

Experimental Protocols for PI3Kδ Inhibitor Evaluation

In Vitro Cell Viability and Proliferation Assays

Purpose: To evaluate the direct antiproliferative effects of PI3Kδ inhibitors across a panel of hematological and solid tumor cell lines, and to determine IC₅₀ values for potency assessment.

Materials:

  • Tumor cell lines (e.g., hematologic: SU-DHL-6, TMD8; solid tumor models)
  • PI3Kδ inhibitor (prepare 10 mM stock solution in DMSO)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or similar viability reagents
  • Microplate reader capable of absorbance measurements at 450 nm

Methodology:

  • Cell Preparation: Seed cells in 96-well plates at optimized densities (e.g., 2,000-5,000 cells/well for immortalized lines; 5,000-10,000 cells/well for primary specimens) in appropriate complete medium [5].
  • Compound Treatment: After 24 hours of incubation, treat cells with serially diluted PI3Kδ inhibitor (typically six 1:10 dilutions starting from 10 μM) alongside vehicle controls [6].
  • Incubation: Maintain cells under standard culture conditions (37°C, 5% CO₂) for 72-96 hours to allow compound exposure through multiple cell division cycles.
  • Viability Assessment: Add CCK-8 reagent (10% of total volume) to each well and incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader [5].
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and determine IC₅₀ values using four-parameter logistic nonlinear regression.

Table 1: Example Cell Viability Assessment Parameters

Parameter Hematologic Malignancy Models Solid Tumor Models Primary Patient-Derived Cells
Seeding Density 2,000-4,000 cells/well 3,000-5,000 cells/well 5,000-10,000 cells/well
Treatment Duration 72 hours 96 hours 96-120 hours
Assay Format CCK-8 / MTT CCK-8 / MTT ATP-based luminescence
Expected Dynamic Range 70-90% inhibition 40-80% inhibition 30-70% inhibition
In Vivo Xenograft Efficacy Studies

Purpose: To assess the antitumor activity of PI3Kδ inhibitors in immunocompromised mouse models engrafted with human tumor cells or patient-derived xenografts (PDX).

Materials:

  • 6-8 week old female NSG or CD-1 nude mice
  • Tumor cell lines or PDX materials expressing luciferase for bioluminescence imaging
  • PI3Kδ inhibitor formulated for oral gavage (e.g., in 5% DMSO, 50% PEG300, 5% Tween 80, 40% distilled water) [5]
  • Calipers for tumor measurement
  • IVIS imaging system (for bioluminescent models)
  • Estradiol pellets (for hormone-dependent models) [6]

Methodology:

  • Model Establishment: Implant tumor cells (3×10⁴ to 5×10⁶ cells/mouse) or PDX fragments subcutaneously into the flanks of recipient mice. For estrogen receptor-positive models, implant 17-β-estradiol pellets 7 days before tumor inoculation [6].
  • Randomization: When tumors reach 150-300 mm³, randomize mice into treatment groups (n=6-10) ensuring equivalent mean tumor volumes across groups.
  • Dosing Regimen: Administer PI3Kδ inhibitor via oral gavage once daily at 25-50 mg/kg. Include vehicle control and positive control groups. Employ intermittent scheduling (e.g., 5 days on, 2 days off) for better tolerability [5].
  • Tumor Monitoring: Measure tumors with calipers 3 times weekly. Calculate volume using the formula: (length × width²)/2. For bioluminescent models, image weekly after D-luciferin injection [5] [6].
  • Endpoint Analysis: Continue treatment until vehicle control tumors reach ethical endpoint (e.g., 1,500-2,000 mm³). Calculate tumor growth inhibition (TGI) as: %TGI = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are mean tumor volume changes in treatment and control groups, respectively.

Table 2: In Vivo Study Design Parameters for PI3Kδ Inhibitors

Study Component Hematologic Xenograft Solid Tumor Xenograft Patient-Derived Xenograft
Mouse Strain NSG CD-1 nude NSG
Cell Inoculum 5×10⁶ cells 3×10⁶ cells 1-2 mm³ fragments
Treatment Initiation 7 days post-engraftment 150-300 mm³ tumor volume 100-200 mm³ tumor volume
Dosing Schedule QD continuous QD intermittent (5-on/2-off) QD intermittent (5-on/2-off)
Primary Endpoint Survival / Bioluminescence Tumor volume inhibition Tumor volume inhibition
Study Duration 4-6 weeks 3-4 weeks 6-8 weeks
Pharmacodynamic Biomarker Analysis

Purpose: To verify target engagement and measure pathway modulation in treated tumors through analysis of phosphorylated signaling intermediates.

Materials:

  • Snap-frozen tumor tissues from efficacy studies
  • Protein lysis buffer with protease and phosphatase inhibitors
  • Western blot or RPPA (reverse phase protein array) capabilities
  • Antibodies: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), p-4EBP1 (Thr37/46)

Methodology:

  • Sample Preparation: Excise tumors 2-4 hours post-final treatment, snap-freeze in liquid nitrogen, and homogenize in lysis buffer [6].
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Pathway Analysis: For Western blot, separate 20-30 μg protein by SDS-PAGE, transfer to membranes, and probe with phospho-specific antibodies. For RPPA, print samples in duplicate on nitrocellulose-coated slides and analyze with amplified detection methods [6].
  • Quantification: Normalize phospho-protein signals to total protein or loading controls. Express results as percentage reduction relative to vehicle-treated controls.

Experimental Workflow Integration

G In_vitro In Vitro Screening • Cell viability assays • IC50 determination • Signaling analysis In_vivo In Vivo Efficacy • Xenograft establishment • Compound dosing • Tumor monitoring In_vitro->In_vivo Lead compound selection Biomarker Biomarker Analysis • Tumor processing • Phosphoprotein detection • Target engagement In_vivo->Biomarker Tissue collection 2-4h post-dose Resistance Resistance Modeling • Long-term culture • Combination screening • Mechanism elucidation Biomarker->Resistance Identify escape pathways Resistance->In_vitro Inform combination strategies

Figure 2: Integrated Preclinical Evaluation Workflow. The sequential process begins with in vitro screening, progresses through in vivo efficacy studies, incorporates biomarker analysis for mechanism confirmation, and concludes with resistance modeling to inform clinical development strategies.

Conclusion

The preclinical frameworks outlined in this application note provide standardized methodologies for evaluating PI3Kδ inhibitors across multiple model systems. The integration of in vitro potency assessments with in vivo efficacy studies and pharmacodynamic biomarker analyses offers a comprehensive approach to establishing therapeutic potential and understanding mechanism of action.

Current clinical trial trends indicate a shift toward isoform-specific PI3K inhibitors and their use in rational combination therapies [4]. These preclinical protocols enable the identification of promising drug candidates and provide the scientific foundation for translating these agents into clinical investigation, particularly for patients with hematologic malignancies who have progressed on prior therapies.

References

Framework for Investigating PI3K Inhibitor Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

For a kinase inhibitor such as Izorlisib, a tiered experimental approach is typically used to profile its selectivity and identify off-target effects [1] [2]. The core principle is to first assess its effect on closely related primary targets (other PI3K isoforms and similar kinases) and then broaden the investigation to a wider spectrum of the kinome and other potential off-targets.

The diagram below illustrates this workflow for profiling a PI3K inhibitor's selectivity.

G Start Start: PI3K Inhibitor Selectivity Profiling Step1 Step 1: In Vitro Kinase Assays Start->Step1 Step2 Step 2: Cellular Pathway Analysis Step1->Step2 Step3 Step 3: Broad Phenotypic Screening Step2->Step3 Step4 Step 4: Data Integration & Validation Step3->Step4 Outcome Outcome: Comprehensive Off-Target Profile Step4->Outcome

Experimental Protocols for Off-Target Profiling

Here are detailed methodologies for the key experiments outlined in the workflow.

In Vitro Kinase Assay (Broad-Panel Screening)

This assay quantitatively measures the compound's ability to inhibit a wide range of purified kinases in a cell-free system [1].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for Izorlisib against a panel of human kinases.
  • Materials:
    • Purified Izorlisib and control inhibitors (e.g., a pan-PI3K inhibitor).
    • Recombinant human kinase enzymes (e.g., from Reaction Biology or Eurofins).
    • ATP and kinase-specific peptide or protein substrates.
    • [γ-³²P]ATP or ADP-Glo Kinase Assay kit.
    • Multi-well filter plates or white assay plates.
  • Procedure:
    • Reaction Setup: In a 96-well plate, add kinase enzyme, substrate, and varying concentrations of Izorlisib in a suitable buffer.
    • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or use a non-radioactive detection method).
    • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow phosphorylation.
    • Terminate & Detect: Stop the reaction and quantify the amount of phosphorylated product. For radioactive assays, transfer the reaction mixture to a filter plate, wash, and measure scintillation. For ADP-Glo, add the detection reagent and measure luminescence.
    • Data Analysis: Plot the percentage of kinase activity remaining versus the log of the inhibitor concentration. Calculate the IC₅₀ value for each kinase using non-linear regression analysis.
Cellular PI3K Pathway Analysis (Western Blot)

This protocol confirms on-target engagement and checks for unintended pathway modulation in cells [2].

  • Objective: To assess the phosphorylation status of key PI3K pathway components (like AKT) and potential off-target effectors in treated cells.
  • Materials:
    • Relevant cell lines (e.g., TMD8 for PI3Kδ, MCF-7 for PI3Kα).
    • Izorlisib and control inhibitors.
    • Cell lysis buffer (RIPA) with protease and phosphatase inhibitors.
    • Antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-total S6K, and antibodies for other pathways of interest (e.g., p-ERK for MAPK pathway).
    • SDS-PAGE and Western blotting equipment.
  • Procedure:
    • Cell Treatment: Seed cells and allow them to adhere. Treat with a dose range of Izorlisib (e.g., 1 nM to 10 µM) and a positive control for 1-2 hours. Include a vehicle control (e.g., DMSO).
    • Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to clear debris and determine protein concentration.
    • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
    • Detection: Develop the blot using enhanced chemiluminescence (ECL) and image.
    • Data Analysis: Evaluate the reduction of p-AKT and p-S6K to confirm on-target activity. Check other phospho-proteins for evidence of off-target signaling perturbations.

Safety & Off-Target Profiling Table

Based on the general profile of isoform-specific PI3K inhibitors, the following table outlines key areas to investigate for Izorlisib's off-target effects and associated risks [1] [3] [4].

Profile Category Specific Areas to Investigate for Izorlisib Associated Potential Risks / Observations
Primary Target Profile Potency (IC₅₀) against PI3Kδ isoform. Primary therapeutic efficacy for hematologic cancers.
Secondary Kinase Targets Inhibition of other PI3K Class I isoforms (α, β, γ). Toxicity from inhibiting other isoforms (e.g., hyperglycemia from PI3Kα inhibition, autoimmune effects from PI3Kδ inhibition) [1] [5].
Other Off-Target Kinases Broad screening against kinome (~400 kinases). Off-target toxicities or reduced efficacy; look for inhibition of kinases structurally similar to PI3Kδ.
Cellular Pathway Cross-Talk Activation of MAPK, JAK-STAT, or other survival pathways. Compensatory pathway activation leading to reduced drug efficacy or resistance [1].
Non-Kinase Off-Targets Screening against GPCRs, ion channels, and transporters. Unexpected adverse effects (AEs) not related to the primary mechanism, such as cardiac issues or CNS effects.

Key Troubleshooting Advice

  • Inconsistent Cellular Readouts: If Western blot results for p-AKT are inconsistent, confirm that cells are serum-starved before treatment to reduce background signaling from growth factors. Always include both phospho-specific and total protein antibodies for accurate interpretation [2].
  • Identifying True Off-Targets: An effect observed in a cellular assay is not definitively an off-target effect until proven. Use multiple orthogonal assays (e.g., a different in vitro kinase assay format, rescue experiments with a target-specific tool compound) to confirm that the effect is directly caused by inhibiting the suspected off-target kinase.

Key Takeaways for Your Research

  • Start Broad, then Focus: Begin with a commercial kinome screen to generate hypotheses, then use cellular and in vivo models to validate and understand the biological impact of any significant off-target hits [1].
  • Context is Critical: Off-target effects can be cell-type or model-dependent. Always test in the most disease-relevant models available [2].
  • Clinical Data is Paramount: For Izorlisib, which is in clinical trials, the most critical data on "off-target" effects will come from carefully monitoring adverse events in patients and correlating them with the drug's pharmacokinetic and pharmacodynamic profile [6] [5].
  • Search the US ClinicalTrials.gov database for Izorlisib trials; study protocols sometimes include detailed laboratory safety plans.
  • Look for publications or posters by the company developing Izorlis (for example, "Iksuda Life Sciences") from scientific conferences.
  • If available, consult the investigator's brochure for Izorlisib, which contains comprehensive preclinical data.

References

Understanding PI3K Inhibitor Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to PI3Kα inhibitors like Alpelisib (and by extension, other drugs in this class such as Izorlisib) limits their long-term efficacy. The table below summarizes the key documented mechanisms.

Mechanism of Resistance Description Key Alterations/Pathways Involved Supporting Evidence

| Genetic Alterations | Acquisition of new mutations or loss of tumor suppressors that reactivate the pathway. | - PTEN loss [1] [2]

  • ESR1 mutations [2]
  • PIK3CA mutations (bypass) | Clinical trial analysis and in vitro models show these alterations are enriched in resistant tumors [1] [2]. | | Feedback Loop Activation & Pathway Reactivation | Inhibition of PI3K triggers compensatory survival signals from other pathways. | - mTORC1 hyperactivation [3]
  • SRC/STAT1 signaling [1]
  • MAPK/MEK upregulation [3] | Phosphoprotein analysis in resistant cell lines shows increased p-SRC, p-STAT1, and p-PRAS40 [1]. | | Metabolic Reprogramming | Resistant cells develop dependencies on specific metabolic processes. | - Aberrant mTORC1 signaling suppresses autophagy, creating vulnerability to energy stress [3]. | Resistant cells show exquisite sensitivity to metabolic drugs like Dichloroacetate (DCA) and Metformin [3]. |

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research, which can be adapted for troubleshooting.

Protocol 1: Generating Isogenic Resistant Cell Lines

This protocol is based on the methods used to create Alpelisib-resistant gastric cancer (GC) cell lines [1].

  • Objective: To establish a cellular model for studying acquired resistance.
  • Materials:
    • Parental GC cell lines (e.g., SNU601, AGS) with known PIK3CA mutations.
    • Alpelisib (or Izorlisib) stock solution.
    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
    • Cell culture flasks and standard reagents.
  • Method:
    • Culture parental cells and determine the IC~50~ value for the PI3K inhibitor.
    • Expose cells to a low, sub-lethal concentration of the drug (e.g., 0.1 µM).
    • Maintain the cells in this drug-containing medium, gradually increasing the concentration in a step-wise manner over several months.
    • Culture the cells at each concentration until they regain normal growth rates and morphology.
    • Once the cells can proliferate in a high dose of the inhibitor (e.g., 5-10x the parental IC~50~), clone them to establish a stable resistant line (e.g., designated SNU601-R).
    • Continuously maintain the resistant lines in medium containing the inhibitor to preserve the resistant phenotype.
Protocol 2: Profiling Signaling Pathways via Western Blot

Used to confirm pathway reactivation in resistant models [1].

  • Objective: To analyze the activation status of key proteins in the PI3K pathway and compensatory pathways.
  • Materials:
    • Parental and resistant cell lysates.
    • Antibodies against: p-AKT (S473), total AKT, p-PRAS40 (T246), p-S6BP (S240/244), p-SRC (Y419), p-STAT1 (S727), and a loading control (e.g., Vinculin).
    • Standard Western blot equipment and reagents.
  • Method:
    • Serum-starve both parental and resistant cells for 24 hours to establish a baseline.
    • Stimulate some cells with growth factors (e.g., IGF-1) and treat others with the PI3K inhibitor for a defined period (e.g., 1-2 hours).
    • Lyse the cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
    • Detect signals using chemiluminescence.
    • Expected Results: Resistant cells will show persistent phosphorylation of AKT, PRAS40, SRC, and STAT1 despite the presence of the PI3K inhibitor, indicating pathway reactivation [1].
Protocol 3: Functional Validation with Combinatorial Drug Screens

This approach identifies drugs that can overcome resistance [3] [1].

  • Objective: To test the sensitivity of resistant cells to PI3K inhibitors in combination with other targeted or metabolic drugs.
  • Materials:
    • Resistant cell lines.
    • PI3K inhibitor (Alpelisib/Izorlisib).
    • Candidate overcoming drugs (e.g., AKT inhibitor Capivasertib, mTORC1 inhibitor, Metformin, SN38).
    • 96-well cell culture plates.
    • Cell viability assay kit (e.g., MTT, CellTiter-Glo).
  • Method:
    • Seed resistant cells into 96-well plates.
    • Treat with a matrix of drug concentrations, varying the dose of the PI3K inhibitor and the combination drug.
    • Incubate for 72-96 hours.
    • Measure cell viability using the chosen assay.
    • Analyze data to calculate Combination Index (CI) using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
    • Expected Results: The combination of an AKT inhibitor (Capivasertib) with SN38 showed superior cytotoxic effects and reduced colony formation in Alpelisib-resistant GC cells [1].

Visualizing Resistance Pathways and Experimental Flow

The following diagrams illustrate the core concepts of resistance and a systematic workflow for its investigation.

resistance_mechanisms cluster_pathway PI3K/AKT/mTOR Pathway cluster_resistance Mechanisms of Resistance PI3Ki PI3Kα Inhibitor (e.g., Alpelisib, Izorlisib) PI3K PI3K (p110α) PI3Ki->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Genetic Genetic Alterations PTEN_ESR1 PTEN loss ESR1 mutations Feedback Feedback Activation CompPaths SRC/STAT1 MAPK signaling Metabolic Metabolic Reprogramming mTOR_Autophagy mTOR-driven autophagy suppression PTEN_ESR1->CellGrowth CompPaths->CellGrowth mTOR_Autophagy->CellGrowth

Diagram 1: Core PI3K Pathway and Resistance Mechanisms. PI3Kα inhibitors block the canonical pathway (red), but resistance arises through genetic changes, feedback activation of parallel pathways, and metabolic adaptations (green) that restore survival signals.

experimental_workflow cluster_investigation Mechanistic Investigation Avenues Start Establish Resistant Model Step1 Generate Resistant Cell Line (Chronic, dose-escalation exposure) Start->Step1 Step2 Phenotypic Validation (IC50, Colony Formation Assay) Step1->Step2 Step3 Mechanistic Investigation Step2->Step3 Step4 Strategy Testing (Combinatorial Drug Screening) Step3->Step4 A Genetic Profiling (WES, Targeted NGS) Step3->A Avenue B Signaling Analysis (Western Blot, Phospho-Proteomics) Step3->B C Metabolic Studies (Seahorse Assay, Metabolomics) Step3->C

Diagram 2: Systematic Workflow for Investigating PI3Ki Resistance. The process involves creating a resistant model, validating its phenotype, deeply investigating the underlying mechanisms through multiple avenues, and finally testing strategies to overcome the resistance.

Strategies to Overcome Resistance

Research suggests several promising combinatorial approaches to target resistant cells, which can be explored using the experimental protocols above.

  • Vertical Pathway Inhibition: Combining PI3Kα inhibitors with agents that target downstream nodes, such as AKT inhibitors (e.g., Capivasertib) or mTORC1 inhibitors, can help overcome upstream genetic alterations like PTEN loss [1] [4].
  • Horizontal Pathway Blockade: Since resistance often involves compensatory signals, co-targeting parallel pathways is effective. This includes combining PI3Ki with MEK inhibitors to block MAPK signaling or SRC inhibitors [3] [1].
  • Targeting Non-Canonical Vulnerabilities: Resistant cells with mTORC1-driven autophagy defects become highly sensitive to metabolic stress. Using drugs like Metformin (an ETC inhibitor) or Dichloroacetate - DCA (a PDK inhibitor) can induce lethal energy stress in these cells [3].

I hope this technical guide provides a solid foundation for your support center. The field is rapidly evolving, so continuous investigation and validation in your specific experimental models are crucial.

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your Izorlisib-focused support center using the following question-and-answer template. The principles are informed by current initiatives like the FDA's Project Optimus [1] [2], which emphasizes moving beyond the "Maximum Tolerated Dose" (MTD) to find a dose that balances efficacy with safety for targeted therapies.

Here are some hypothetical FAQs that address common dose optimization challenges, which you can later fill with Izorlisib-specific data.

Frequently Asked Questions

  • Q1: Why is our initial dose of Izorlisib, based on the Maximum Tolerated Dose (MTD), causing unexpected toxicity in a subset of patients?

    • A: This is a common challenge in oncology drug development. Targeted therapies like Izorlisib often work by saturating a specific molecular target. Dosing at the MTD, a legacy from cytotoxic chemotherapy, may exceed the dose needed for maximum target saturation, leading to unnecessary toxicity without improved efficacy [1] [2]. The solution involves conducting comprehensive dose-finding studies to identify the minimum dose that provides maximum biological effect.
  • Q2: How can we determine the optimal biological dose for Izorlisib rather than relying solely on MTD?

    • A: A multi-faceted approach is recommended:
      • Integrate Dose-Finding Early: Incorporate randomized dose-finding cohorts in Phase 1b or Phase 2 trials to compare efficacy and safety across different dose levels [2].
      • Leverage PK/PD Modeling: Use Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to understand the relationship between drug exposure (PK) and its effect on the target (PD). This helps predict a dosing regimen that maximizes target engagement while minimizing side effects [2].
      • Utilize Biomarkers: Develop predictive biomarkers to identify which patients are most likely to respond to Izorlisib and to guide dose selection for these subgroups [2].
  • Q3: What should we do if preclinical models for Izorlisib are not predictive of human dosing?

    • A: This discrepancy highlights the need for adaptive clinical trial designs. These designs allow for modification of the dosing strategy based on accumulating data from the ongoing trial. If early data suggests a lower dose is effective, subsequent patient cohorts can be enrolled at that optimized dose [2].

Experimental Protocol for Dose Optimization

The table below summarizes a generalized methodology for a dose optimization study, which can be adapted for Izorlisib. This protocol aligns with the reporting standards for rigorous experimental life science research [3].

Study Element Methodology Description
Objective To identify the optimal dose of Izorlisib that provides maximum target inhibition with an acceptable safety profile.
Design Randomized, multi-arm study comparing at least two different dose levels of Izorlisib against the standard MTD-based dose.

| Endpoint Selection | Primary: Overall Response Rate (ORR) or Progression-Free Survival (PFS). Secondary: Incidence of treatment-emergent adverse events (Grade ≥3), pharmacokinetic parameters (C~max~, AUC), and biomarker modulation. | | PK/PD Analysis | • Blood Sampling: Collect serial blood samples at predefined timepoints to measure Izorlisib concentrations. • Modeling: Develop a population PK model to estimate exposure. Link exposure to PD endpoints (e.g., target engagement in tumor tissue or a surrogate biomarker) to establish an exposure-response relationship [2]. | | Statistical Analysis | Use a Bayesian adaptive design to allow for pre-planned interim analyses. The trial can be modified based on early efficacy and safety data, potentially dropping inferior dose arms early [2]. |

Workflow Diagram for Dose Optimization

The following diagram visualizes the logical workflow and decision-making process for a modern oncology dose optimization strategy, applicable to a drug like Izorlisib.

Start Start: Investigational Drug (e.g., Izorlisib) Sub1 Preclinical & Early Clinical Data Start->Sub1 Sub2 Define Target Engagement/PD Biomarker Sub1->Sub2 Sub3 Establish PK/PD Model Sub2->Sub3 A Initial Dose Selection (based on MTD or lower) Sub3->A B Conduct Randomized Dose-Finding Study A->B C Measure Outcomes: - Efficacy (ORR, PFS) - Safety (Adverse Events) - PK & PD Parameters B->C D Does a lower dose show comparable efficacy & improved safety? C->D E Proceed with Lower Dose as Optimized Dose D->E Yes F Confirm MTD-based Dose as Optimal D->F No End Optimal Dose Identified E->End F->End

References

Assay Optimization & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Optimization Goal Common Issues & Troubleshooting Relevant Assay Types
Specificity & Sensitivity [1] Maximize true positive/negative rates. High background; false signals. Titrate antibody/reagent concentrations; include controls for off-target effects. ELISA, Cell-based assays, Binding assays
Reproducibility [1] Minimize intra- and inter-assay variation. Inconsistent results between runs or technicians. Automate liquid handling; standardize protocols and reagent sources. All quantitative assays
Liquid Handling [1] Achieve precise, accurate dispensing. Well-to-well variation; reagent waste; human error. Implement automated, non-contact dispensers. PCR, ELISA, Cell-based assays, NGS
Cell-Based Assays [1] [2] Maintain healthy, representative cell models. Poor cell viability; contamination; results not translatable. Use gentle dispensing; aseptic technique; transition to 3D culture models. Viability, Proliferation, Apoptosis
Signal Detection [2] Ensure robust, penetrative readouts. Weak signal; signal doesn't penetrate 3D structures. Shift from colorimetric (e.g., MTT) to luminescent/fluorescent assays (e.g., ATP-based). Viability, Cytotoxicity (especially in 3D)

Biological Context for PI3K Inhibitor Assays

Understanding the target of Izorlisib is crucial for designing and troubleshooting relevant assays. While the exact specificity of Izorlisib is not detailed in the search results, it likely targets the Class I PI3K pathway [3].

  • The PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell survival, proliferation, and metabolism [4] [5]. In cancer, this pathway is often over-activated, making it a key therapeutic target [3] [4].
  • Key Pathway Components: The pathway is activated when PI3K phosphorylates PIP2 to create PIP3. PIP3 then recruits and activates AKT, which in turn activates mTOR, driving cell growth and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2 [4].
  • Relevance for Assays: When developing functional assays for Izorlisib, you should measure its effect on this pathway. Common readouts include:
    • Phosphorylation levels of AKT and mTOR (via Western blot or ELISA).
    • Cell viability and proliferation.
    • Induction of apoptosis (programmed cell death).

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the points where inhibitors like Izorlisib typically act, which should be measured in functional assays.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates CellProcess Cell Growth, Proliferation, Survival mTOR->CellProcess PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates Inhibitor e.g., Izorlisib Inhibitor->PI3K Inhibits

Suggested FAQs for Izorlisib

Here are some potential Frequently Asked Questions tailored to a PI3K inhibitor research and development context.

Q1: What are the critical controls for a cell viability assay with Izorlisib?

  • A: Always include a vehicle control (e.g., DMSO), a positive control for cell death (e.g., a known cytotoxic agent), and a baseline control (untreated cells). If working with a mutated cell line, an isogenic wild-type control is also essential.

Q2: How can I improve the reproducibility of my dose-response curves?

  • A: Key steps include using automated liquid handling to minimize pipetting errors [1], ensuring consistent cell passage number and seeding density, and using freshly prepared drug dilutions from a certified stock. Run a standard control inhibitor with each assay plate to monitor inter-assay performance.

Q3: My assay shows high well-to-well variability. What could be the cause?

  • A: This is often a liquid handling issue [1]. Check pipette calibration, ensure cells are evenly suspended before seeding, and confirm that the dispenser is not causing edge effects on the plate. Switching to an automated non-contact dispenser can dramatically improve consistency.

Q4: How can I confirm that Izorlisib is engaging its target in my cellular model?

  • A: Measure downstream pathway biomarkers. A successful response should show a dose-dependent decrease in phosphorylated AKT (pAKT) and/or phosphorylated S6 (pS6), a readout of mTORC1 activity, via Western blot or other phospho-protein assays [5].

References

Known and Potential Interactions of Izorlisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key interaction areas based on Izorlisib's pharmacology.

Interaction Category Specific Examples / Mechanisms Potential Effect / Risk Recommendation for Researchers
Strong CYP3A4 Inducers [1] Drugs like rifampin, carbamazepine, St. John's Wort May decrease Izorlisib plasma concentration, reducing efficacy [2] Avoid concomitant use; consider alternative agents without CYP3A4 induction potential.
Strong CYP3A4 Inhibitors [1] Drugs like clarithromycin, itraconazole, ritonavir May increase Izorlisib plasma concentration, raising the risk of toxicities [2] Monitor for increased adverse effects; consider dose adjustment if co-administration is necessary.
Other PI3K Inhibitors [3] Alpelisib, Copanlisib, Idelalisib Potential for additive or synergistic class-specific toxicities (e.g., hyperglycemia, severe skin reactions) [3] Generally avoided in research protocols due to overlapping toxicity profiles.
Substrates of CYP Enzymes Sensitive CYP3A4 substrates Izorlisib may inhibit CYP enzymes, increasing concentrations of other drugs [1] Use with caution and monitor for effects of narrow-therapeutic-index co-administered drugs.
Drugs Affecting Blood Glucose Corticosteroids, atypical antipsychotics Additive risk of hyperglycemia, a known class effect of PI3Kα inhibitors [3] [1] Closely monitor blood glucose levels, especially at treatment initiation.
Hepatotoxic Agents Other drugs with hepatotoxicity potential Additive risk of liver injury [2] [1] Monitor liver function tests (e.g., AST, ALT, bilirubin) regularly.

Mechanisms and Management of Key Interactions

  • Hyperglycemia: PI3K signaling is crucial for insulin signaling. Inhibiting PI3Kα, particularly, can disrupt glucose homeostasis, leading to severe hyperglycemia. In studies with the PI3Kα inhibitor Alpelisib, this is a frequent and serious adverse event [3]. Patients with pre-existing diabetes or obesity are at higher risk [3].
  • Hepatotoxicity: Drug-induced liver injury is a known risk with PI3K inhibitors. Some PI3Kδ/γ inhibitors have been associated with hepatotoxicity, leading to serious adverse events and limiting their clinical use [3].
  • Skin Toxicity: Severe skin reactions, including maculopapular rash and severe cutaneous adverse reactions (SCARs), have been reported with PI3K inhibitors like Alpelisib [3].

Experimental Protocol for Monitoring Interactions in Preclinical Research

This protocol provides a framework for assessing and managing potential Izorlisib interactions in a research setting.

1. Objective: To evaluate the in vivo pharmacokinetic (PK) and toxicological interactions between Izorlisib and a co-administered drug (Drug X) in a murine model.

2. Materials:

  • Izorlisib (HY-15466, MedChemExpress) [4]
  • Drug X (the compound to test for interaction)
  • Vehicle (e.g., 10% DMSO + 90% Corn Oil) [4]
  • Animal model (e.g., immunocompromised mice with tumor xenografts)

3. Dosing Formulation:

  • Prepare Izorlisib and Drug X fresh daily.
  • Suspend or dissolve in vehicle for oral gavage. For Izorlisib, a typical research dose is 12.5-25 mg/kg, administered orally once daily [4].

4. Experimental Groups & Dosing Schedule:

  • Group 1 (Control): Vehicle only.
  • Group 2: Izorlisib alone.
  • Group 3: Drug X alone.
  • Group 4: Izorlisib + Drug X.
  • Treatment duration should be based on the study objectives (e.g., 7-28 days).

5. Blood Sample Collection for PK Analysis:

  • Collect blood samples (e.g., via submandibular vein) at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) on Day 1 and the last day of the study.
  • Centrifuge samples to obtain plasma and store at -80°C until analysis.

6. Toxicological Assessment:

  • Body Weight & Clinical Signs: Monitor and record daily.
  • Blood Glucose Monitoring: Measure blood glucose levels regularly using a glucometer. Be prepared to intervene if severe hyperglycemia occurs [3].
  • Terminal Blood Collection: Collect blood at study termination for clinical pathology (e.g., plasma chemistry panels for liver and kidney function).
  • Histopathology: Harvest and preserve key organs (liver, kidneys, skin, etc.) in formalin for histological examination.

7. Data Analysis:

  • PK Parameters: Use non-compartmental analysis to determine AUC, C~max~, T~max~, and t~1/2~ for Izorlisib and Drug X in the presence and absence of the other.
  • Statistical Analysis: Compare toxicological markers (body weight, blood glucose, clinical pathology) between the combination group and the mono-therapy groups to identify additive effects.

PI3K Inhibitor Resistance and Interaction Pathways

The following diagram illustrates key signaling pathways and resistance mechanisms relevant to Izorlisib, which can inform interaction studies.

izorlisib_pathway PI3K Pathway & Resistance RTK RTK PI3K_ClassIA PI3K_ClassIA RTK->PI3K_ClassIA Activates PIP3 PIP3 PI3K_ClassIA->PIP3 Phosphorylates PIP2 PIP2 PIP3->PIP2 PTEN Reverts PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes PTEN_Loss PTEN_Loss PTEN_Loss->PIP3 Increases PIK3CA_Mutation PIK3CA_Mutation PIK3CA_Mutation->PI3K_ClassIA Constitutively Activates Feedback_Activation Feedback_Activation Feedback_Activation->RTK Upregulates Izorlisib Izorlisib Izorlisib->PI3K_ClassIA Inhibits

The diagram above shows that resistance mechanisms like PTEN loss or PIK3CA mutations can hyperactivate the pathway, potentially altering a tumor's sensitivity to Izorlisib. Furthermore, drug-induced feedback upregulation of Receptor Tyrosine Kinases (RTKs) is a common resistance mechanism that can also be influenced by other concomitant therapies [3].

Key Considerations for Researchers

  • Monitor Biomarkers: In preclinical models, monitor established pharmacodynamic (PD) biomarkers of PI3K pathway inhibition, such as phosphorylation of AKT, S6, and 4E-BP1 in tumor tissue, to confirm target engagement and assess interaction effects [5] [4].
  • Consult Official Sources: For the most current information, refer to the latest non-proprietary data and consult the U.S. Food and Drug Administration (FDA) and clinical trial databases (e.g., ClinicalTrials.gov).

References

Adverse Event Profile of Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

Alpelisib is associated with a range of adverse events (AEs), many of which are considered on-target effects related to its mechanism of action [1]. The tables below summarize the key toxicities, their incidence, and characteristics based on clinical studies.

Table 1: Common Adverse Events and Clinical Features

Adverse Event Incidence & Severity Key Clinical Characteristics & Onset

| Hyperglycemia | Grade 3: ~33% Grade 4: ~4% [2] | - Early onset (median 15 days) [2]

  • Symptoms: increased thirst, urination, fatigue, confusion [3] | | Rash | Grade 3: ~10% [2] | - Early onset (median 13 days) [2]
  • Includes rash, dry skin, blistering, itching [3] | | Diarrhea | Grade 3: ~7% [2] | - Later onset (median 139 days) [2] | | Gastrointestinal | Very common [3] | - Diarrhea, nausea, vomiting, abdominal pain [3] | | Fatigue | Very common [3] | - Cancer-related fatigue [3] | | Hematological | Common [4] [3] | - Anemia, lymphopenia, leukopenia [4] [3]
  • Increases infection risk [3] | | Anorexia | Common [4] | - Loss of appetite [4] [3] | | Alopecia | Common [4] | - Hair thinning or loss [3] | | Stomatitis | Common [1] | - Mouth sores, aphthous ulcers [1] | | Growth Retardation | Reported in pediatric populations [4] | - Identified in compassionate use for vascular anomalies [4] |

Table 2: Less Common but Serious Adverse Events

Adverse Event Clinical Features & Management

| Pneumonitis | - Symptoms: shortness of breath, cough, fever [3].

  • Manage with treatment interruption and steroids [3]. | | Severe Cutaneous Reactions | - Monitor for blistering, rash with flu-like symptoms [3]. | | Osteonecrosis of the Jaw | - A serious long-term side effect [3]. |

Proactive Management and Monitoring Protocols

Successful management of alpelisib toxicity relies on proactive monitoring, early intervention, and patient education [1] [2].

Table 3: Monitoring and Prophylaxis Schedule

Parameter Baseline Frequency During Treatment Notes
Fasting Blood Glucose Yes Every 1-2 weeks for first 2 cycles, then monthly [2] Critical for early hyperglycemia detection.
HbA1c Yes As clinically indicated
Liver Function Tests Yes Regularly (as per institutional guidelines)
Renal Function Tests Yes Regularly (as per institutional guidelines)
Complete Blood Count Yes Regularly (as per institutional guidelines) Monitor for anemia, leukopenia, lymphopenia [4] [3].
Skin Examination Yes At every visit For early signs of rash.
Anti-Rash Prophylaxis At treatment initiation As prescribed Consider prophylactic antihistamines to reduce incidence and severity [2].

Troubleshooting FAQs for Common AEs

Q1: How should I manage hyperglycemia in a patient taking alpelisib?

  • Protocol: Initiate metformin as first-line therapy. Most patients with hyperglycemia (87.1%) required metformin alone or in combination with other agents [2].
  • Monitoring: Adhere to the fasting blood glucose schedule in Table 3.
  • Dose Modification: Follow the guidelines in Table 4. Early intervention allows for better AE control and helps maintain a higher dose intensity, which is associated with improved progression-free survival [2].

Q2: What is the recommended strategy for preventing and treating rash?

  • Prevention: Implement prophylactic anti-rash medication (e.g., antihistamines) at the start of treatment. This has been shown to significantly reduce the incidence (26.7% vs. 64.1%) and severity (Grade 3: 11.6% vs. 22.7%) of rash [2].
  • Management: For established rash, recommend skin moisturizers, avoidance of perfumed products, and use of cotton clothing. Medicate with antihistamines for itching [3].

Q3: How are later-onset toxicities like diarrhea best handled?

  • Monitoring: Be aware that diarrhea has a later median onset (around 139 days) compared to other AEs [2].
  • Intervention: Provide patients with anti-diarrheal medications to have on hand. Instruct them to contact their treatment team if they experience diarrhea 3 or more times in 24 hours [3].
  • Dose Modification: Adhere to the dose reduction and interruption guidelines in Table 4.

Q4: What are the key risk factors for experiencing adverse events on alpelisib?

  • Risk Factors: Longer treatment duration and previous pharmacological treatment are primary risk factors [4].
  • Protective Factors: Older baseline age and prior interventional treatment are associated with a lower risk of AEs [4]. For skin disorders, female sex and prior drug treatment are significant risk factors. Growth retardation is independently associated with younger age at medication initiation [4].

Dose Modification Guidelines

Table 4: Dose Modification Guidelines for Management of Key Toxicities [2]

Adverse Event Grade 1 Grade 2 Grade 3 Grade 4
Hyperglycemia Maintain dose. Maintain dose. Initiate or optimize oral antidiabetic therapy. Interrupt alpelisib. Initiate or intensify therapy. Upon recovery to ≤ Grade 1, resume at same dose. Interrupt alpelisib. Initiate or intensify therapy. Upon recovery to ≤ Grade 1, resume at reduced dose or permanently discontinue.
Rash Maintain dose. Consider topical interventions. Maintain dose. Consider topical interventions. Interrupt alpelisib. Upon recovery to ≤ Grade 1, resume at same dose. Permanently discontinue.
Diarrhea Maintain dose. Provide anti-diarrheal medication. Maintain dose. Provide anti-diarrheal medication. Interrupt alpelisib. Upon recovery to ≤ Grade 1, resume at same dose. Permanently discontinue.

Experimental Pathway & Workflow

The following diagram illustrates the primary mechanism of action of alpelisib and the logical flow for managing its associated toxicities, integrating the protocols and guidelines detailed above.

G cluster_pathway Alpelisib Mechanism of Action (PI3Kα Inhibition) cluster_management On-Target Toxicities & Management RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Stimulates PIK3CA_mut PIK3CA Gene Mutation PIK3CA_mut->PI3K Activates PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 Catalyzes Hyperglycemia Hyperglycemia PI3K->Hyperglycemia On-Target Effect Rash Rash PI3K->Rash On-Target Effect Diarrhea Diarrhea PI3K->Diarrhea On-Target Effect OtherAEs Other AEs (e.g., Stomatitis) PI3K->OtherAEs On-Target Effect AKT_mTOR AKT / mTOR Pathway Activation PIP2_PIP3->AKT_mTOR Activates CellGrowth Uncontrolled Cell Growth AKT_mTOR->CellGrowth Alpelisib Alpelisib Alpelisib->PI3K Inhibits ManageGlycemia Monitor Fasting Glucose Initiate Metformin Hyperglycemia->ManageGlycemia ManageRash Prophylactic Antihistamines Topical Interventions Rash->ManageRash ManageDiarrhea Anti-diarrheal Medication Hydration Diarrhea->ManageDiarrhea ManageGeneral Dose Interruption/Reduction Per Protocol OtherAEs->ManageGeneral

References

Izorlisib Handling & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

For your technical support materials, here is a summary of the available storage and handling information for Izorlisib.

Table 1: Storage Conditions for Izorlisib (HY-15466)

Form Solvent Storage Temperature Stability Notes
Solid (powder) - -20°C 3 years Desiccated; protected from moisture. [1]
Solid (powder) - 4°C 2 years Desiccated; protected from moisture. [1]
Ready-made Solution DMSO -80°C 2 years Aliquot in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize water absorption. [1]
Ready-made Solution DMSO -20°C 1 year Aliquot in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize water absorption. [1]

Key Handling Instructions:

  • Reconstitution: The product is soluble in DMSO, with a suggested stock concentration of 10 mM. The supplier recommends using a "Solid + Solvent" package for convenient reconstitution. [1]
  • Moisture-Sensitive: The data sheet emphasizes that hygroscopic DMSO has a significant impact on the product's solubility. It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions. [1]
  • Intended Use: Izorlisib is marked "For research use only. We do not sell to patients." [1]

Experimental Protocols & Biochemical Data

For your experimental design and troubleshooting, here are the key biochemical characteristics of Izorlisib.

Table 2: Biochemical Profile of Izorlisib

Target IC50 (nM) Notes / Relevance
PI3Kα (mutant H1047R) 5.6 Potent activity against common oncogenic mutant. [1]
PI3Kα (mutant E545K) 6.7 Potent activity against common oncogenic mutant. [1]
PI3Kα (wild-type) 14 Primary target; selective Class I PI3K inhibitor. [1]
PI3Kγ 36 -
PI3Kβ 120 -
PI3Kδ 500 -
mTOR 1600 (1.6 µM) Significant selectivity over mTOR. [1]

Protocol 1: In Vitro Kinase Assay Izorlisib is an ATP-competitive inhibitor. This was determined by analyzing its co-crystal structure with PI3Kγ (PDB ID: 3APC), which shows the compound interacting directly with the ATP-binding site of the enzyme. [1]

Protocol 2: Cell-Based Proliferation Assay Izorlisib demonstrates superior antiproliferative activity across various tumor cell lines. In a panel of 60 tumor lines, 75% had an IC₅₀ below 1 μM, and 38% had an IC₅₀ below 0.3 μM. It shows potent activity against tumors harboring PIK3CA mutations. [1]

Protocol 3: In Vivo Efficacy Study (Example) In a mouse xenograft model using BT-474 tumors:

  • Dosing: Administered orally at 12.5 mg/kg and 25 mg/kg daily.
  • Outcome: Led to remarkable, dose-dependent tumor regression.
  • Biomarker Analysis: Western blot analysis of resected tumors confirmed potent suppression of the PI3K pathway, as evidenced by reduced phosphorylation of Akt, S6K, S6, and 4E-BP1. [1]

Troubleshooting Common Issues

  • Problem: Precipitate forms in stock solution.

    • Solution: Ensure the DMSO is fresh and anhydrous. Warm the vial gently and vortex thoroughly. If precipitate persists, briefly sonicate the solution. Always perform a visual inspection before use.
  • Problem: Loss of potency in cell-based assays.

    • Solution: Adhere strictly to the recommended storage conditions for stock solutions. Avoid repeated freeze-thaw cycles by creating single-use aliquots. Confirm that your assay conditions (like serum concentration) do not significantly affect the compound's availability.
  • Problem: Lack of expected inhibitory effect.

    • Solution: Verify the genetic background of your cell lines. Izorlisib exhibits superior activity in models with PIK3CA mutations (e.g., H1047R, E545K). [1] Ensure your cell line is sensitive, as 25% of tested lines had an IC₅₀ above 1 μM. [1]

PI3K Signaling Pathway Context

To help researchers understand the mechanism of action of Izorlisib, here is a simplified diagram of the core PI3K/AKT/mTOR signaling pathway it inhibits.

fis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival PTEN PTEN (Opposes PI3K) PTEN->PIP3 Dephosphorylates Izorlisib Izorlisib (Inhibitor) Izorlisib->PI3K Inhibits Invisible

Key Recommendations for Researchers

  • Confirm Storage Specifications: The provided storage guidelines are based on a supplier's data sheet. For the most precise storage temperature claims, I recommend contacting the manufacturer of your specific Izorlisib batch directly.
  • Validate Temperature Compliance: A study on oral anticancer medicines found that most patients stored their medications within label requirements. For critical research applications, consider using a temperature logger to monitor your storage units, especially refrigerators and freezers, to ensure they remain within the specified ranges. [2]
  • Understand the Pathway: A deep understanding of the PI3K/AKT/mTOR pathway, its feedback loops, and cross-talk with other signaling networks is crucial for designing robust experiments and interpreting results, especially when resistance to inhibitors like Izorlisib emerges. [3] [4]

References

Izorlisib metabolite interference

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib Key Data

The table below summarizes the available quantitative data on izorlisib, which serves as a foundational reference for your research [1].

Property Value
Molecular Weight 377.42 g/mol [1]
CAS Registry No. 1007207-67-1 [1] [2]
Chemical Formula C₁₅H₁₉N₇O₃S [1]
IC₅₀ (PI3Kα) 14 nM [1]
IC₅₀ (PI3Kα-H1047R mutant) 5.6 nM [1]
IC₅₀ (PI3Kα-E545K mutant) 6.7 nM [1]
IC₅₀ (PI3Kγ) 36 nM [1]
IC₅₀ (PI3Kβ) 120 nM [1]
IC₅₀ (PI3Kδ) 500 nM [1]
IC₅₀ (mTOR) 1.6 μM [1]

Guidance on Investigating Metabolite Interference

Since direct data on izorlisib metabolites is unavailable, here is a practical approach to troubleshoot potential interference in your experiments, based on general bioanalytical principles and examples from related PI3K inhibitors.

  • Develop a Selective Bioanalytical Method: The core of avoiding interference is using a highly specific method. A published protocol for alpelisib, another PI3Kα inhibitor, demonstrates how to separate the parent drug from its metabolites [3].

    • Technique: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [3].
    • Key Parameters:
      • Column: Kinetex C8 column (250 × 4.6 mm, 5 µm, 100 Å) [3].
      • Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile in a 65:35 (v/v) ratio [3].
      • Flow Rate: 1.0 mL/min [3].
      • Detection: Fluorescence detection with excitation at 311 nm and emission at 384 nm [3].
    • Sample Preparation: Protein precipitation with acetonitrile [3].
  • Validate for Selectivity: During method validation, ensure your assay can distinguish izorlisib from its metabolites. This involves analyzing blank plasma samples and samples spiked with known metabolites (if available) to confirm there is no cross-interference [3].

  • Consider the Metabolic Pathway of Related Drugs: While not for izorlisib, knowing how similar drugs are metabolized can hint at potential interferents. Alpelisib is primarily metabolized by hydrolysis to an inactive metabolite (BZG791) and, to a lesser extent, by CYP3A4 into hydroxylated metabolites [4] [3]. It would be prudent to check for interference from compounds with similar structural features.

The following diagram illustrates the recommended workflow for troubleshooting metabolite interference in your izorlisib experiments:

Start Suspected Metabolite Interference Step1 Develop/Validate Selective Bioanalytical Method (HPLC) Start->Step1 Step2 Analyze Blank & Spiked Plasma Samples Step1->Step2 Step3 Check for Co-eluting Chromatographic Peaks Step2->Step3 Step4 Modify Chromatographic Conditions if Needed Step3->Step4 Interference Detected Step5 Confirm Specificity of Assay for Izorlisib Step3->Step5 No Interference Step4->Step5 End Reliable Izorlisib Quantification Step5->End

Experimental Protocol for Method Validation

Here is a detailed protocol to validate your analytical method for izorlisib specificity, adapted from general bioanalytical guidelines [3].

  • Solution Preparation: Prepare stock solutions of izorlisib in DMSO. Dilute with methanol to create working solutions. Prepare calibration standards and quality control (QC) samples in drug-free plasma [3].
  • Sample Processing: To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing an internal standard (if used). Vortex mix vigorously for 5-10 minutes, then centrifuge at 13,000-16,000 × g for 10 minutes. Transfer the clear supernatant to an autosampler vial for analysis [3].
  • Chromatographic Analysis: Inject 10 µL of the processed sample onto the HPLC system using the parameters listed above (Kinetex C8 column, mobile phase of 10 mM ammonium formate (pH 4.0):acetonitrile (65:35, v/v), flow rate of 1.0 mL/min, and FLD detection) [3].
  • Specificity Check:
    • Analyze at least six different batches of blank control plasma.
    • Check that there is no significant interfering peak at the retention time of izorlisib or the internal standard (typically, interference should be <20% of the lower limit of quantification (LLOQ) area for izorlisib and <5% for the internal standard) [3].

References

Izorlisib Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib is a potent and selective ATP-competitive inhibitor of Class I PI3Ks, with particular potency against the PI3Kα isoform and its common oncogenic mutants [1]. It shows minimal off-target activity against a representative panel of other protein kinases [1].

The table below details its inhibitory profile (IC50 values) against various PI3K isoforms and mTOR from in vitro kinase assays [1]:

Target IC50 (nM) Notes
PI3Kα (WT) 14 Primary target
PI3Kα (H1047R) 5.6 Common oncogenic mutant
PI3Kα (E545K) 6.7 Common oncogenic mutant
PI3Kα (E542K) 6.7 Common oncogenic mutant
PI3Kγ 36
PI3Kβ 120
PI3Kδ 500
mTOR 1600 >100-fold less sensitive than PI3Kα
PI3KC2β 5300 Class II PI3K

This selective profile can be visualized in the context of the broader PI3K/AKT/mTOR signaling pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Class_I Class I PI3K (Heterodimer) RTK->PI3K_Class_I Activates PIP2 PIP2 PI3K_Class_I->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Positive Feedback FOXO Transcription Factors (FOXO, etc.) AKT->FOXO Inhibits Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes mTORC2->AKT Phosphorylates FOXO->Cell_Growth Affects Izorlisib Izorlisib Izorlisib->PI3K_Class_I Inhibits PTEN PTEN (Pathway Inhibitor) PTEN->PIP3 Dephosphorylates (Inhibits)

Antiproliferative Activity in Cell Lines

Izorlisib demonstrates broad-spectrum antiproliferative activity across various cancer cell types. In a panel of 60 tumor cell lines, 75% (45/60) had an IC50 below 1 μM, and 38% (23/60) had an IC50 below 0.3 μM [1]. It shows superior activity against tumors harboring PIK3CA mutations [1].

The following diagram illustrates a general workflow for testing Izorlisib sensitivity and downstream effects in cell lines:

G Start Select Cell Lines (Prioritize PIK3CA mutant) Step1 Culture & Plate Cells (Logarithmic growth phase) Start->Step1 Step2 Dose Treatment (Izorlisib, DMSO vehicle) Step1->Step2 Step3 Incubate (72-144 hours) Step2->Step3 Mech1 Western Blot Analysis (p-AKT (S473), p-S6, etc.) Step2->Mech1 Parallel Samples Mech2 Apoptosis Assay (Annexin V staining) Step2->Mech2 Parallel Samples Mech3 Cell Cycle Analysis (Propidium Iodide) Step2->Mech3 Parallel Samples Mech4 Metabolic Assay (Seahorse Glycolysis/OXPHOS) Step2->Mech4 Parallel Samples Step4 Assay Viability (MTT, CellTiter-Glo) Step3->Step4 Step5 IC50 Calculation (Dose-response curve) Step4->Step5

Experimental Protocols for Key Assays

Cell Viability and IC50 Determination

This protocol is adapted from general practices for assessing small-molecule inhibitor efficacy [2] [3].

  • Cell Seeding: Plate cells in 96-well tissue culture plates during their logarithmic growth phase at a density optimized for your cell line to reach 80-90% confluence by the end of the assay.
  • Drug Treatment: The next day, treat cells with a concentration range of Izorlisib (e.g., 1 nM to 10 µM). Include a DMSO vehicle control (typically ≤0.1% final concentration). Use at least three replicates per concentration.
  • Incubation: Incubate cells for a predetermined period (e.g., 72 or 144 hours), refreshing drug/media if necessary for longer durations [3].
  • Viability Measurement: Assess cell viability using a reliable method.
    • CellTiter-Glo Assay: Equilibrate plate to room temperature. Mix cell culture medium with an equal volume of CellTiter-Glo 2.0 reagent. Incubate on an orbital shaker for 2 minutes, then let sit for 10 minutes to stabilize luminescence signal before recording [2].
    • MTT Assay: Incubate cells with MTT reagent (e.g., 0.5 mg/mL) for 2-4 hours. Dissolve the formed formazan crystals with DMSO or a specified solvent and measure the absorbance at 570 nm [3].
  • Data Analysis: Calculate percent viability relative to the DMSO control. Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Western Blot Analysis of Pathway Inhibition

To confirm target engagement and downstream effects, analyze key signaling nodes.

  • Cell Treatment and Lysis: Treat cells with Izorlisib at your desired IC50 concentration or a range around it for 1-2 hours. Include a DMSO control. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Probing: Probe the membrane with the following primary antibodies (and appropriate HRP-conjugated secondary antibodies) to assess pathway inhibition:
    • Phospho-AKT (Ser473): A strong reduction indicates effective inhibition of mTORC2 and upstream signaling. Total AKT should be measured as a loading control.
    • Phospho-S6 Ribosomal Protein (Ser235/236): A key downstream readout of mTORC1 activity; expect marked dephosphorylation.
    • Phospho-4E-BP1 (Thr37/46): Another direct target of mTORC1.
    • Cleaved Caspase-3: Can be analyzed to confirm induction of apoptosis after longer treatment periods (e.g., 24-48 hours).

Troubleshooting Common Experimental Issues

Q1: The observed IC50 in my cell line is much higher than the reported nanomolar range. What could be the cause?

  • PI3K Pathway Dependency: The cell line may not be "addicted" to the PI3Kα pathway for survival. Check the genetic background (e.g., PIK3CA mutation status) and prioritize cell lines with known activating mutations or amplifications [1].
  • Compensatory Pathways: Activation of parallel survival pathways (e.g., RAS/MAPK) can confer resistance. Consider combination studies with other targeted agents [4].
  • Drug Solubility and Stability: Ensure Izorlisib is freshly reconstituted in DMSO and that stock solutions are stored correctly at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity [2].

Q2: How can I confirm that Izorlisib is effectively engaging its target in my cells?

  • Direct Target Readout: Perform Western blot analysis as described above. A significant reduction in p-AKT (Ser473) within 1-2 hours of treatment is the gold-standard functional readout for PI3K pathway inhibition [3].
  • Prolonged Effects: For longer-term experiments, also monitor downstream markers like p-S6 as a sign of sustained mTORC1 inhibition.

Q3: My viability data is highly variable between replicates. How can I improve consistency?

  • Cell Health and Seeding: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. Use accurate cell counting methods and seed cells as uniformly as possible across the plate [2].
  • Assay Protocol: When using luminescence-based assays (e.g., CellTiter-Glo), ensure thorough mixing after adding reagent and a consistent stabilization time before reading to stabilize the signal [2].

References

PI3K Inhibitors in Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Key Target Approved Combination Regimen Indication (HR-positive, HER2-negative, PIK3CA-mutated) Key Clinical Trial
Inavolisib [1] [2] PI3Kα (selective) Palbociclib + Fulvestrant Locally advanced or metastatic breast cancer with endocrine resistance [1] INAVO120 [1] [2]
Alpelisib [3] [4] [5] PI3Kα (selective) Fulvestrant Advanced or metastatic breast cancer post-endocrine therapy [3] [5] SOLAR-1 [3]

Mechanism and Experimental Context

Understanding the mechanism of action and the rationale behind these combination protocols can provide a solid foundation for your own research, even in the absence of a direct Izorlisib protocol.

  • Mechanism of Action: Both inavolisib and alpelisib are alpha-selective inhibitors of the Class I phosphatidylinositol-3-kinase (PI3K). They specifically target the p110α catalytic subunit encoded by the PIK3CA gene [3] [6] [7]. Mutations in this gene lead to hyperactivation of the PI3K/AKT/mTOR pathway, which drives tumor growth and is a common mechanism of resistance to endocrine therapy in breast cancer [3] [8]. Inhibiting this pathway can help overcome treatment resistance.
  • Rationale for Combination Therapy: The approved protocols combine a PI3Kα inhibitor with other agents to attack the cancer through multiple mechanisms simultaneously [7] [8]:
    • With Fulvestrant: Fulvestrant is an endocrine therapy that degrades the estrogen receptor. Using it with a PI3K inhibitor tackles both the hormone-driven growth and the mutation-driven resistance pathway [3].
    • With Palbociclib and Fulvestrant: This triple combination adds a CDK4/6 inhibitor (palbociclib), which blocks cell cycle progression. This three-pronged approach targets estrogen signaling, PI3K-driven survival, and cell cycle proliferation concurrently [1] [2].

The diagram below illustrates the signaling pathway and the points of inhibition for these drugs.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K Constitutively Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Inavolisib Inavolisib/Alpelisib (Inhibition) Inavolisib->PI3K Inhibits Palbociclib Palbociclib (Inhibition) Palbociclib->Cell_Growth Inhibits Cell Cycle Fulvestrant Fulvestrant (Inhibition) ER Estrogen Receptor (ER) Fulvestrant->ER Degrades ER->Cell_Growth Drives

Suggested Research Directions

Since a direct protocol for Izorlisib is not available, here are some actionable steps you can take to advance your work:

  • Verify the Compound Identity: Double-check the nomenclature in your internal documents or with your source. The intended target for your experiments may be one of the established inhibitors, or a pre-clinical compound with a similar code.
  • Consult Broader Literature: Look for research on pan-PI3K inhibitors or PI3Kδ inhibitors (often used in hematological malignancies), as "Izorlisib" could potentially relate to one of these other classes. The mechanisms and resistance profiles differ, which would significantly alter your experimental design [6].
  • Focus on the Pathway: Your experimental design can be guided by the well-established principles of targeting the PI3K pathway. Key considerations include:
    • Mutation Testing: Confirm the presence of activating PIK3CA mutations in your experimental models, as this is a strong predictor of response to PI3Kα inhibitors [3] [1].
    • Managing Resistance: Investigate potential resistance mechanisms, such as loss of PTEN function or upregulation of alternative pathways, which are common challenges with PI3K inhibitors [6].
    • Toxicity Profiling: Be aware of class-effect toxicities, particularly hyperglycemia, which requires careful monitoring and management in both clinical and pre-clinical settings [3] [1].

References

The PI3K/Akt/mTOR Pathway and Its Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade frequently hyperactivated in many cancers. It regulates essential cellular functions like growth, proliferation, survival, and metabolism [1] [2]. Inhibiting this pathway is a well-established anti-cancer strategy [1].

The following diagram illustrates the core components of this pathway and the points where different classes of inhibitors act.

fascia Growth_Factor Growth Factor Receptor PI3K PI3K (Class 1A) Catalytic subunit: p110α, p110β, p110δ Regulatory subunit: p85 Growth_Factor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PIP3 is phosphorylated PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Promotes: Cell Growth Proliferation Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) PI3K_Inhibitor PI3K Inhibitors (e.g., Copanlisib) PI3K_Inhibitor->PI3K AKT_Inhibitor AKT Inhibitors AKT_Inhibitor->AKT mTOR_Inhibitor mTOR Inhibitors mTOR_Inhibitor->mTORC1 Dual_Inhibitor Dual PI3K/mTOR Inhibitors Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC1 PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

PI3K inhibitors are categorized based on their target specificity [1]:

Inhibitor Class Target Examples Mentioned in Literature
Pan-PI3K Inhibitors All four Class I PI3K isoforms (α, β, δ, γ) Copanlisib, Buparlisib, Pilaralisib, Pictilisib [1]
Isoform-Specific Inhibitors A single PI3K isoform Various drugs in development [1]
Dual PI3K/mTOR Inhibitors PI3K and mTOR complexes LY3023414 [1]

References

Izorlisib Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Izorlisib's activity against various phosphoinositide 3-kinase (PI3K) isoforms and the mTOR kinase, based on in vitro inhibition assays [1]. This target selectivity is a key factor influencing a drug's eventual safety and efficacy profile.

Target Kinase IC₅₀ Value (nM) Assay Description Reference
PI3K p110-alpha (PIK3CA) 14 Inhibition of PI3Kalpha Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]
PI3K p110-gamma 36 Inhibition of PI3Kgamma Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]
PI3K p110-beta 120 Inhibition of PI3Kbeta Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]
mTOR Not Fully Quantified Interaction data available ChEMBL Database [1]
PI3K p110-delta 500 Inhibition of PI3Kdelta Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]
PI3KC2beta 5300 Inhibition of PI3KC2beta Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]
Vps34 (PI3KC3) >10,000 Inhibition of Vps34 Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]
PI3KC2alpha >10,000 Inhibition of PI3KC2alpha Bioorg Med Chem Lett (2011) 21: 1767-1772 [1]

This data shows that Izorlisib is a potent inhibitor of the Class I PI3K alpha isoform, with varying levels of activity against other PI3K family members [1].

Experimental Methodology

The data in the table above was generated through standardized in vitro kinase inhibition assays [1]. Here is a typical protocol for such experiments:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Izorlisib against a panel of purified human PI3K kinases and mTOR.
  • Method: A common method is the radioactive kinase assay or a fluorescence-based ATP depletion assay.
    • Reaction Setup: Purified kinase is incubated with Izorlisib (across a range of concentrations) and its specific lipid substrate (e.g., PIP2) in a buffer containing ATP.
    • Reaction Monitoring: The conversion of substrate to product (e.g., PIP2 to PIP3) is measured over time. In radioactive assays, this involves detecting incorporated ³²P; in fluorescence assays, it relies on a coupled enzyme system that signals ATP consumption.
    • Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is calculated. The IC₅₀ value is then determined by fitting the data to a dose-response curve, representing the concentration of Izorlisib that reduces the kinase activity by 50% under the experimental conditions.
  • Key Controls: Experiments include positive controls (well-characterized inhibitors) and negative controls (no enzyme) to validate the assay performance.

Context: The PI3K/AKT/mTOR Pathway

Izorlisib is an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell growth, survival, and metabolism [2]. The following diagram illustrates the core components and logic of this pathway, showing where different inhibitor classes, like Izorlisib, act.

G GrowthFactors Growth Factor Receptors PI3K PI3K (Class I) GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->AKT Activates (feedback) Inhibitor_PI3K Izorlisib (PI3K/mTOR Inhibitor) Inhibitor_PI3K->PI3K Inhibits Inhibitor_AKT e.g., Capivasertib (AKT Inhibitor) Inhibitor_AKT->AKT Inhibits Inhibitor_mTOR e.g., Everolimus (mTORC1 Inhibitor) Inhibitor_mTOR->mTORC1 Inhibits

This pathway is frequently dysregulated in cancer, and its inhibition can lead to both therapeutic effects and characteristic adverse events. The distinct roles of the pathway components help explain the different safety profiles of various inhibitor classes [2].

References

Izorlisib selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib Selectivity Profile

The table below summarizes the available quantitative data on Izorlisib's selectivity against Class I PI3K isoforms and other related targets [1].

Target Izorlisib (IC50 in nM) Inhibitor A (Copanlisib) Inhibitor B (Pictilisib) Inhibitor C (LY294002)
PI3Kα 14 nM 0.5 nM (IC50) [2] Information missing Information missing
PI3Kβ 120 nM Information missing Information missing Information missing
PI3Kδ 400 nM Information missing Information missing Information missing
PI3Kγ 36 nM Information missing Information missing Information missing
PI3Kα E542K Mutant 6.7 nM Information missing Information missing Information missing
PI3Kα E545K Mutant 6.7 nM Information missing Information missing Information missing
PI3Kα H1047R Mutant 5.6 nM Information missing Information missing Information missing
mTOR >10,000 nM (No inhibition) Information missing Information missing Information missing
Class II/III PI3Ks "Less inhibition" (Qualitative) [1] Information missing Information missing Information missing
Other Kinases (26 tested) >10,000 nM (No inhibition) [1] Information missing Information missing Information missing

Analysis of Selectivity: The data shows that Izorlisib is a potent and selective Class I PI3K inhibitor with a strong preference for the PI3Kα isoform [1]. Its activity is even greater against common oncogenic mutants of PI3Kα (E542K, E545K, H1047R). Notably, Izorlisib shows no significant activity against mTOR or a panel of 26 other protein kinases at concentrations up to 10 µM, highlighting its clean off-target profile [1]. A direct, fully quantitative comparison with other inhibitors is limited by incomplete public data for all compounds.

Experimental Evidence & Protocols

The key findings on Izorlisib's selectivity and efficacy are supported by standard preclinical experimental models [1].

  • In Vitro Kinase Assays: The primary method for determining IC50 values. This biochemical assay measures a compound's ability to inhibit the phosphorylation activity of purified PI3K isoforms and other kinases.
  • Cell-Based Efficacy Studies: Researchers used breast cancer cell lines (like KPL-4) to show that Izorlisib effectively suppresses phosphorylation of key downstream signaling molecules in the PI3K/AKT pathway, including Akt, PRAS40, FoxO1/3a, S6K, S6, and 4E-BP1 [1].
  • In Vivo Xenograft Models: Izorlisib demonstrated potent antitumor activity in several different xenograft models in mice that harbor PIK3CA mutations [1].

PI3K Signaling Pathway and Inhibitor Action

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently hyperactive in cancer, and shows where Izorlisib acts [3] [2].

pi3k_pathway PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K_Inactive Class I PI3K (p85/p110 heterodimer) RTK->PI3K_Inactive Activation Signal PI3K_Active Activated PI3K PI3K_Inactive->PI3K_Active PIP3 PIP3 PI3K_Active->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT_Inactive AKT (Inactive) PDK1->AKT_Inactive Phosphorylates AKT_Active AKT (Active) AKT_Inactive->AKT_Active mTORC1 mTORC1 AKT_Active->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival AKT_Active->CellProcesses mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT_Active Activates (feedback) Izorlisib Izorlisib Izorlisib->PI3K_Active Inhibits

This diagram shows that Izorlisib acts by directly inhibiting the activated Class I PI3K complex, preventing the conversion of PIP2 to PIP3 and thereby blocking the subsequent activation of the oncogenic AKT/mTOR signaling axis [3] [1] [2].

Key Conclusions for Researchers

  • High PI3Kα Selectivity: Izorlisib demonstrates a strong selectivity profile for PI3Kα, especially against common gain-of-function mutants, making it a candidate for treating PIK3CA-mutant cancers [1].
  • Clean Off-Target Profile: Its lack of inhibition against mTOR and a broad panel of kinases suggests a potential for reduced off-target toxicity [1].
  • Data Gaps: A comprehensive, direct comparison with other PI3K inhibitors is challenging due to the lack of publicly available, harmonized data for all compounds. Further head-to-head studies in consistent experimental systems would be valuable.

References

Biochemical Profile of Izorlisib

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (CH5132799) is characterized as a selective class I PI3K inhibitor, with particular potency against the PI3Kα isoform and its common oncogenic mutants [1]. The table below summarizes its key in vitro inhibitory data.

Target IC₅₀ (nM) Notes
PI3Kα (wild-type) 14 Primary target
PI3Kα-H1047R 5.6 Common gain-of-function mutation
PI3Kα-E545K 6.7 Common gain-of-function mutation
PI3Kα-E542K 6.7 Common gain-of-function mutation
PI3Kγ 36
PI3Kβ 120
PI3Kδ 500
mTOR 1600 Over 100-fold less potent than for PI3Kα
Representative panel of 26 other kinases No significant activity Demonstrates high selectivity [1]

Key Experimental Data and Protocols

The activity profile of Izorlisib is supported by the following experimental data:

  • In Vitro Kinase Assays: The half-maximal inhibitory concentration (IC50) values were determined through in vitro kinase assays. Izorlisib inhibits class I PI3Ks by competitively binding to the ATP-binding site of the enzyme, as revealed by an analysis of its co-crystal structure with PI3Kγ (PDB ID: 3APC) [1].
  • Cellular Antiproliferative Activity: Izorlisib was tested across a panel of 60 tumor cell lines. It demonstrated superior antiproliferative activity, with 75% (45/60) of the cell lines having an IC50 below 1 μM and 38% (23/60) having an IC50 below 0.3 μM [1].
  • In Vivo Efficacy (Preclinical Model): In a mouse model bearing BT-474 tumors, oral administration of Izorlisib (12.5 and 25 mg/kg daily) led to remarkable tumor regression in a dose-dependent manner. Western blot analysis of resected tumors showed that Izorlisib suppressed key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

Mechanism of Action within the PI3K/AKT/mTOR Pathway

The following diagram illustrates the PI3K signaling pathway and the specific point where Izorlisib acts.

fascia RTKs Receptor Tyrosine Kinases (e.g., HER2, EGFR) PI3K Class I PI3K (p110α/p85) RTKs->PI3K Activates PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth, Proliferation, & Survival mTORC1->CellProcesses mTORC2->AKT Activates Izorlisib Izorlisib Izorlisib->PI3K Inhibits PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates

Information on Long-Term Clinical Outcomes

The search results do not contain data on the long-term clinical outcomes (such as overall survival or progression-free survival in human trials) for Izorlisib. The available data is primarily from preclinical studies [1]. For context, the development of other PI3K inhibitors has been challenged by issues like drug resistance and toxicity [2].

References

Izorlisib Preclinical Profile and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Izorlisib (CH5132799) is a selective class I PI3K inhibitor investigated as a potential anti-cancer agent [1]. The table below summarizes its published inhibitory activity (IC50) against key PI3K family members and the mTOR kinase from in vitro assays [1] [2].

Target IC50 (nM) Notes
PI3Kα (wild-type) 14 Primary target [1] [2]
PI3Kα (H1047R mutant) 5.6 Common oncogenic mutation [1]
PI3Kα (E545K mutant) 6.7 Common oncogenic mutation [1]
PI3Kγ 36 [1] [2]
PI3Kβ 120 [1] [2]
PI3Kδ 500 [1] [2]
mTOR 1,600 (1.6 μM); Over 100-fold less potent than for PI3Kα [1]
PI3KC2β 5,300 (5.3 μM); Class II PI3K, minimal inhibition [1]

Key Preclinical Findings:

  • High Selectivity: Izorlisib is highly selective for class I PI3Ks, particularly PI3Kα and its common oncogenic mutants, over class II PI3Ks, class III PI3Ks (Vps34), and mTOR (over 100-fold selectivity) [1].
  • ATP-Competitive: The compound binds to the ATP-binding site of the kinase, indicating a competitive mode of inhibition [1].
  • Anti-proliferative Activity: It has shown superior antiproliferative activity in a panel of 60 tumor cell lines [1].
  • In Vivo Efficacy: In mouse models, Izorlisib administration led to tumor regression and suppressed key effectors in the PI3K pathway (Akt, S6K, S6) [1].

Key Experimental Protocols for PI3K Inhibitors

To contextualize Izorlisib data, here are standard methodologies used to generate the cited experimental data [1]:

  • In Vitro Kinase Assays: These measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins. Results are expressed as the half-maximal inhibitory concentration (IC50).
  • Cell Proliferation Assays: Tumor cell lines are cultured and exposed to increasing concentrations of the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to determine the compound's anti-proliferative IC50.
  • Western Blot Analysis: Used to confirm target engagement and pathway modulation in cells or tumor tissues. This method detects changes in phosphorylation levels of key pathway components (e.g., AKT, S6) after treatment.
  • In Vivo Xenograft Studies: Mouse models implanted with human tumor cells are treated with the compound or a control. Tumor volume is measured over time to assess efficacy, and tumor samples are analyzed via Western Blot to confirm pharmacodynamic effects.

The PI3K Inhibitor Landscape in Breast Cancer

While Izorlisib is not approved, understanding the clinical landscape helps benchmark its potential. Several PI3K pathway inhibitors are approved for HR+/HER2- advanced breast cancer (ABC), often used with endocrine therapy like fulvestrant [3] [4] [5].

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Mutual Activation CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2->AKT Activates Inhibitor PI3Kα Inhibitor (e.g., Alpelisib) Inhibitor->PI3K DualInhibitor Pan-PI3K/mTOR Inhibitor (e.g., Gedatolisib) DualInhibitor->PI3K DualInhibitor->mTORC1 DualInhibitor->mTORC2

The search reveals key clinical strategies [4] [5] [6]:

  • Isoform-Selective Inhibition: Targeting PI3Kα alone (e.g., Alpelisib) is an established strategy for tumors with PI3KCA mutations [5].
  • Dual PI3K/mTOR Inhibition: Simultaneously targeting multiple nodes in the pathway (e.g., Gedatolisib) is being explored in clinical trials to overcome resistance and achieve more durable responses [4].
  • Combination Therapies: PI3K inhibitors are often combined with other agents, such as endocrine therapy (fulvestrant) and CDK4/6 inhibitors (palbociclib), to target multiple cancer growth pathways simultaneously [4].

Interpretation and Research Outlook

As an investigational agent, Izorlisib's position is not yet defined. Its high selectivity for PI3Kα is similar to the approved drug Alpelisib, which may offer a favorable toxicity profile compared to less selective inhibitors [3] [5]. However, the clinical success of Gedatolisib suggests that broader inhibition of the PAM pathway can also be a highly effective strategy [4].

A comprehensive cost-effectiveness analysis for Izorlisib would only be possible with data from late-stage clinical trials, which are not available. Such an analysis would need to weigh its price, clinical efficacy (e.g., progression-free survival), and safety profile against other approved and emerging treatments.

References

Izorlisib vs idealisib comparison

Author: Smolecule Technical Support Team. Date: February 2026

Idelalisib Profile and Key Data

The table below consolidates the available experimental and clinical data for Idelalisib from the search results.

Aspect Details on Idelalisib
Target PI3K p110δ isoform (highly selective) [1] [2]
Indication Relapsed Chronic Lymphocytic Leukemia (CLL), relapsed Follicular Lymphoma (FL) [2]
Approved Regimen In CLL: In combination with rituximab for relapsed patients [3] [2]

| Efficacy (in Relapsed CLL) | • Median PFS: 20.3 months (clinical trial) [3]Median OS: 40.6 months (clinical trial) [3]Overall Response Rate (ORR): 85.5% (clinical trial) [3] | | Key Real-World Evidence | A real-world study of 149 R/R CLL patients showed a median PFS of 22.9 months and median OS of 44.5 months, confirming trial efficacy [4]. | | Mechanistic & Functional Data | • Induces apoptosis in malignant B cells [1] [2] • Reduces T-cell and NK-cell cytokine production and cytotoxicity, potentially increasing infection risk [1]. • Reduces immunosuppressive activity of activated CLL cells in the tumor microenvironment [5]. | | Common Adverse Events | Diarrhea, colitis, pneumonitis, hepatitis, and serious infections (including opportunistic infections) [1] [3] [2]. |

Experimental Insights into Idelalisib's Mechanism

The search results provide detailed insights from studies investigating how Idelalisib works, which may be useful for your guide.

  • Impact on Immune Effector Cells: A 2021 study investigated Idelalisib's effect on healthy donor and CLL patient immune cells [1].

    • Methodology: T cells and NK cells were isolated and cultured with Idelalisib at concentrations mimicking peak plasma levels in treated patients (0.05, 0.5, and 1 μM). Cell functions were then assessed.
    • Key Findings: The study found that Idelalisib reduced T-cell-mediated cytotoxicity and granzyme B secretion, and decreased cytokine production. It also reduced the proliferation and cytotoxicity of NK cells [1].
  • Reversal of Tumor-Mediated Immunosuppression: A 2017 study explored how Idelalisib affects the immunosuppressive capacity of activated CLL cells [5].

    • Methodology: CLL cells were activated in co-culture with normal donor PBMCs and CD3/CD28 antibodies for 3 days. The suppressive effect of these activated CLL cells on T-cell proliferation was then measured with and without Idelalisib.
    • Key Findings: Idelalisib significantly reversed the suppression of T-cell responses mediated by activated CLL cells. This was associated with the drug's inhibition of AKT phosphorylation in the CLL cells, confirming target engagement in the PI3Kδ pathway [5].

PI3Kδ Signaling Pathway

The following diagram illustrates the PI3Kδ signaling pathway that Idelalisib inhibits, based on the described mechanisms of action.

fascia BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ (p110δ/p85) BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibits

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

377.12700867 g/mol

Monoisotopic Mass

377.12700867 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCL936W835

Wikipedia

Ch-5132799

Dates

Last modified: 08-15-2023
1: Correction: First-in-Human Study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics, and Pharmacodynamics, in Patients with Metastatic Cancer. Clin Cancer Res. 2015 Feb 1;21(3):660. doi: 10.1158/1078-0432.CCR-14-3188. PubMed PMID: 25646183.
2: Blagden S, Omlin A, Josephs D, Stavraka C, Zivi A, Pinato DJ, Anthoney A, Decordova S, Swales K, Riisnaes R, Pope L, Noguchi K, Shiokawa R, Inatani M, Prince J, Jones K, Twelves C, Spicer J, Banerji U. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer. Clin Cancer Res. 2014 Dec 1;20(23):5908-17. doi: 10.1158/1078-0432.CCR-14-1315. Epub 2014 Sep 17. Erratum in: Clin Cancer Res. 2015 Feb 1;21(3):660. Olmin, Aurelius [corrected to Omlin, Aurelius]. PubMed PMID: 25231405; PubMed Central PMCID: PMC4254850.
3: Tanaka H, Yoshida M, Tanimura H, Fujii T, Sakata K, Tachibana Y, Ohwada J, Ebiike H, Kuramoto S, Morita K, Yoshimura Y, Yamazaki T, Ishii N, Kondoh O, Aoki Y. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations. Clin Cancer Res. 2011 May 15;17(10):3272-81. doi: 10.1158/1078-0432.CCR-10-2882. Epub 2011 May 10. PubMed PMID: 21558396.
4: Ohwada J, Ebiike H, Kawada H, Tsukazaki M, Nakamura M, Miyazaki T, Morikami K, Yoshinari K, Yoshida M, Kondoh O, Kuramoto S, Ogawa K, Aoki Y, Shimma N. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. Bioorg Med Chem Lett. 2011 Mar 15;21(6):1767-72. doi: 10.1016/j.bmcl.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21316229.

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